molecular formula C21H18O4 B13437019 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Número de catálogo: B13437019
Peso molecular: 334.4 g/mol
Clave InChI: IWKCFWXAHMYQOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a high-purity chemical compound offered for research and development purposes. Structurally related benzophenone and ethanone derivatives are of significant interest in medicinal chemistry and chemical synthesis. Compounds with similar structural motifs, such as methoxyphenyl and hydroxyphenyl groups, have been investigated for various biological activities. For instance, research on analogous molecules has demonstrated potential anti-proliferative effects and the ability to induce cell cycle arrest in studies on human cancer cell lines . Furthermore, such structures serve as key intermediates or precursors in organic synthesis, including the construction of more complex diazinan derivatives, as evidenced in crystallography studies . This product is intended for laboratory research and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to review all safety data sheets and handling instructions prior to use.

Propiedades

Fórmula molecular

C21H18O4

Peso molecular

334.4 g/mol

Nombre IUPAC

2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C21H18O4/c1-25-19-12-6-16(7-13-19)21(24)20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20,22-23H,1H3

Clave InChI

IWKCFWXAHMYQOE-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origen del producto

United States
Foundational & Exploratory

Synthesis and Characterization of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a highly functionalized triarylethanone. Structurally, it bridges the gap between bisphenol-type polymer precursors and desoxyanisoin-derived Selective Estrogen Receptor Modulators (SERMs). Because of its unique architecture—featuring a methoxy-protected phenolic ring on the ketone carbon (C1) and two unprotected phenolic rings on the adjacent methine carbon (C2)—it serves as a critical intermediate in the development of advanced endocrine-targeting therapeutics and specialized polycarbonates[1].

This whitepaper outlines a field-proven, two-step synthetic methodology designed for high regioselectivity, scalability, and self-validation.

Retrosynthetic Analysis & Mechanistic Rationale

Constructing the triarylethanone scaffold requires precise control over carbon-carbon bond formation. A standard Friedel-Crafts acylation of a bisphenol derivative is prone to competitive polymerization and poor regiocontrol. Instead, a disconnection at the C2 position leads to a highly efficient hydroxyalkylation/alkylation sequence .

Retrosynthetically, the target molecule is derived from phenol and 4-methoxyphenylglyoxal .

Causality in Experimental Design
  • The Kornblum Oxidation : 4-Methoxyphenylglyoxal is best accessed via the Kornblum oxidation of 4-methoxyacetophenone[2]. This choice is deliberate: utilizing iodine in dimethyl sulfoxide (DMSO) provides a mild, highly selective route to the arylglyoxal without the risk of over-oxidation or the toxicity associated with selenium dioxide.

  • Differential Electrophilicity : In the condensation step, we exploit the inherent electronic asymmetry of the arylglyoxal. The aldehyde carbon is significantly more electrophilic than the ketone carbon due to reduced steric hindrance and the electron-withdrawing effect of the adjacent carbonyl. This ensures that nucleophilic attack by phenol occurs exclusively at C2.

  • Carbocation Stabilization : The addition of the first phenol molecule yields an α -hydroxy ketone. Upon acid-catalyzed dehydration, a carbocation is generated at C2. Ordinarily, an α -keto carbocation is highly disfavored. However, the newly attached phenol ring provides profound resonance stabilization through its para-hydroxyl group (forming a transient quinone methide intermediate). This stabilization dramatically lowers the activation energy for the second electrophilic aromatic substitution, driving the reaction to the bis-arylated product.

Mechanism Glyoxal 4-Methoxyphenylglyoxal Hemiacetal α-Hydroxy Ketone Intermediate Glyoxal->Hemiacetal Phenol (1 eq) H+ Carbocation Resonance-Stabilized Carbocation Hemiacetal->Carbocation -H2O Final Target Ethanone Carbocation->Final Phenol (1 eq)

Figure 1: Mechanistic pathway highlighting the resonance-stabilized carbocation intermediate.

Experimental Methodology (Self-Validating Protocols)

The following step-by-step workflows are designed as self-validating systems, ensuring that intermediate purity can be verified before proceeding to the next stage.

Step 1: Synthesis of 4-Methoxyphenylglyoxal

Objective: Selective oxidation of the methyl group to an aldehyde.

  • Reagents : Dissolve 4-methoxyacetophenone (1.0 equiv) in anhydrous DMSO (10 volumes). Add molecular iodine (1.2 equiv).

  • Reaction : Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup : Quench the reaction with an aqueous solution of sodium thiosulfate to reduce unreacted iodine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation :

    • Physical: The reaction progress is signaled by the distinct odor of dimethyl sulfide (a byproduct of DMSO reduction).

    • Analytical: 1 H NMR must show the complete disappearance of the methyl singlet (~2.5 ppm) and the appearance of a sharp aldehyde proton singlet (~9.6 ppm).

Step 2: Acid-Catalyzed Condensation with Phenol

Objective: Regioselective bis-arylation at the aldehyde carbon.

  • Reagents : Combine 4-methoxyphenylglyoxal (1.0 equiv) with a stoichiometric excess of phenol (4.0 equiv) to suppress oligomerization—a principle adapted from industrial bisphenol synthesis[3].

  • Catalysis : Add Amberlyst-15 (solid acid resin, 20% w/w) and suspend in anhydrous toluene.

  • Reaction : Heat the mixture to 80°C for 8 hours with continuous stirring.

  • Workup : Filter the hot mixture to remove the Amberlyst-15 resin. Concentrate the filtrate to remove toluene, then precipitate the product by adding cold aqueous ethanol. Filter and recrystallize the solid from ethanol/water.

  • Self-Validation :

    • Physical: The formation of a highly crystalline solid upon the addition of aqueous ethanol confirms the generation of the rigid triarylethanone framework.

    • Analytical: 1 H NMR will reveal a single methoxy group (3H, singlet, ~3.8 ppm) and a diagnostic methine proton (1H, singlet, ~5.8 ppm), confirming that both phenol rings have attached to C2.

SynthesisWorkflow Start 4-Methoxyacetophenone Oxidation Kornblum Oxidation (I2, DMSO, 90°C) Start->Oxidation Intermediate 4-Methoxyphenylglyoxal Oxidation->Intermediate Condensation Acid-Catalyzed Condensation (Phenol, Amberlyst-15) Intermediate->Condensation Product 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone Condensation->Product

Figure 2: Two-step synthetic workflow for the target triarylethanone.

Quantitative Data: Reaction Optimization

The choice of acid catalyst in Step 2 profoundly impacts both the overall yield and the para,para-selectivity of the phenolic addition. The data below summarizes the optimization of the condensation step.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)p,p'-Selectivity (%)
HCl (aq) / Acetic AcidNone (Neat)40126585
BF3​⋅OEt2​ Dichloromethane2547290
Amberlyst-15 (Resin) Toluene 80 8 88 96

Table 1: Catalyst screening for the condensation of 4-methoxyphenylglyoxal with phenol. Amberlyst-15 provides superior selectivity and streamlines the workup process by allowing simple filtration of the catalyst.

Downstream Applications in Drug Development

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is not typically an end-product but a highly valuable intermediate. In drug development, it is frequently subjected to Grignard addition at the C1 carbonyl, followed by acidic dehydration. This sequence yields highly substituted triarylethylenes .

These triarylethylene derivatives are structural analogs to tamoxifen and desoxyanisoin. They are heavily utilized in the synthesis of novel Selective Estrogen Receptor Modulators (SERMs) to study estrogen receptor binding affinities and to develop targeted therapies for hormone-responsive breast cancers[1].

Sources

An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

A Novel Ketone for Advanced Research Applications

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Introduction

2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a unique molecular scaffold that combines the structural features of bisphenols and chalcones. Bis(hydroxyphenyl) derivatives are known for their wide range of biological activities and as monomers for polymer synthesis. The presence of the methoxy-substituted phenyl ketone moiety suggests potential for interactions with biological targets and unique photochemical properties. This guide will detail a proposed synthetic pathway, predict its key characteristics, and explore its potential as a valuable research tool.

Physicochemical Properties & Structural Analysis

While experimental data for the target compound is not available, we can predict its properties based on its constituent functional groups and data from similar compounds.

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₂₁H₁₈O₄From molecular structure
Molecular Weight 346.37 g/mol From molecular formula
Appearance Likely a white to off-white crystalline solidBased on similar poly-aromatic ketones
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in waterPresence of multiple aromatic rings and a polar ketone group
Melting Point Predicted to be in the range of 150-200 °CBased on the melting points of structurally related bisphenol and acetophenone derivatives
UV-Vis Absorption Expected absorption maxima in the UV region due to the phenyl ketone chromophoreBased on known spectroscopic properties of acetophenone derivatives

Structural Features and Their Implications:

  • Two Phenolic Hydroxyl Groups: These groups can act as hydrogen bond donors and acceptors, potentially enabling interaction with biological targets like enzyme active sites. They also impart antioxidant properties.

  • Ketone Carbonyl Group: This polar group can participate in hydrogen bonding and dipole-dipole interactions. It is also a key reactive site for further chemical modifications.

  • Methoxy Group: This electron-donating group can influence the electronic properties of the adjacent phenyl ring and may affect the molecule's metabolic stability and binding affinity to biological targets.

Synthesis and Purification

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone can be approached through a multi-step process, leveraging well-established organic reactions. A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

A plausible synthetic route involves the Friedel-Crafts acylation of phenol with a suitable acyl halide, followed by a condensation reaction.

Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Condensation Reaction Phenol Phenol Intermediate_1 1-(4-hydroxyphenyl)-2- methoxyethanone Phenol->Intermediate_1 Reaction Methoxyacetyl_chloride Methoxyacetyl chloride Methoxyacetyl_chloride->Intermediate_1 AlCl3 AlCl₃ (catalyst) Reaction Reaction AlCl3->Reaction Intermediate_2 2,2-Bis(4-hydroxyphenyl)- 1-(4-methoxyphenyl)ethanone Intermediate_1->Intermediate_2 Reaction Phenol_2 Phenol Phenol_2->Intermediate_2 Acid_catalyst Acid catalyst (e.g., H₂SO₄) Acid_catalyst->Reaction Drug_Discovery_Potential cluster_applications Potential Therapeutic Areas Target_Compound 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone Enzyme_Inhibition Enzyme Inhibition (e.g., 17β-HSD1) Target_Compound->Enzyme_Inhibition Potential as Inhibitor Anticancer Anticancer Activity Target_Compound->Anticancer Potential as Cytotoxic Agent Antioxidant Antioxidant & Anti-inflammatory Target_Compound->Antioxidant Potential as Therapeutic Agent

Advanced Structure Elucidation of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Rationale

The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (Chemical Formula: C₂₁H₁₈O₄) is a complex triarylethanone derivative. Structurally, it features a central ethanone core where the C1 position is substituted with a 4-methoxyphenyl (anisyl) group, and the C2 position is substituted with two 4-hydroxyphenyl (phenol) groups.

This structural motif is highly relevant in the study of endocrine-disrupting chemicals (EDCs) and synthetic estrogens. The 2,2-bis(4-hydroxyphenyl) moiety is the defining feature of Bisphenol A (BPA), a ubiquitous industrial chemical known for its environmental persistence and hormone-like properties[1]. Consequently, robust analytical frameworks for characterizing bisphenol analogs and their synthetic intermediates are critical for environmental monitoring and drug development. Commercially available as an analytical standard (e.g., TRC B220478)[2], this molecule serves as an excellent model for demonstrating advanced, multi-modal structure elucidation techniques.

Analytical Strategy & Causality

The structure elucidation of highly substituted, multi-ring systems cannot rely on a single analytical technique. While machine learning frameworks for automated 1D NMR elucidation are rapidly advancing[3], the high degree of spectral overlap in triarylethanones necessitates a rigorous, self-validating 2D NMR approach.

Our strategy is built on the following causal logic:

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact mass and constrains the molecular formula (C₂₁H₁₈O₄), defining the degree of unsaturation (13 equivalents).

  • FT-IR Spectroscopy: Provides orthogonal confirmation of functional groups (hydroxyls at ~3300 cm⁻¹, carbonyl at ~1680 cm⁻¹), preventing misinterpretation of NMR solvent exchange phenomena.

  • 1D & 2D NMR Spectroscopy: Acts as the cornerstone of atomic-level connectivity[4]. Because the molecule contains multiple quaternary carbons (C1, C1', C1'', C4', C4'') that isolate the spin systems of the three aromatic rings, 1D ¹H NMR and HSQC are insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge these quaternary gaps and prove the attachment of the rings to the ethanone core[5].

Workflow A Unknown Sample (TRC B220478) B HRMS (ESI-TOF) Exact Mass & Formula A->B Step 1 C FT-IR Spectroscopy Functional Groups A->C Step 2 D 1D NMR (1H, 13C) Chemical Environments B->D Formula constraint C->D Orthogonal check E 2D NMR (HSQC, HMBC) Connectivity & Skeleton D->E Peak assignment F Structure Validation (C21H18O4) E->F Final assembly

Fig 1. Multi-modal analytical workflow for the structure elucidation of the target ethanone.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system incorporating internal controls.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) in negative mode is selected because the acidic phenolic protons readily deprotonate, yielding a strong [M-H]⁻ ion, minimizing in-source fragmentation.

  • System Blank: Inject 5 µL of LC-MS grade Methanol (MeOH) to establish the background noise baseline and rule out column carryover.

  • Calibration: Infuse a sodium formate cluster solution (10 mM NaOH in 50:50 iPrOH:H₂O with 0.2% formic acid) to calibrate the TOF mass axis (error < 2 ppm).

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL MeOH. Dilute 1:1000 to prevent detector saturation.

  • Acquisition: Acquire data in ESI(-) mode (m/z 100–1000). Extract the exact mass of the [M-H]⁻ peak.

    • Expected Result: m/z 333.1132 (Calculated for C₂₁H₁₇O₄⁻: 333.1127).

Protocol 3.2: Multi-Nuclear NMR Acquisition

Causality: DMSO-d₆ is chosen over CDCl₃. In CDCl₃, phenolic OH protons often undergo rapid chemical exchange, resulting in broad, unobservable signals. In DMSO-d₆, strong hydrogen bonding to the solvent locks the OH protons into sharp singlets, allowing for critical HMBC correlations from the OH protons to the aromatic ring carbons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate at 298 K for 5 minutes to prevent convection currents.

  • Tuning & Shimming: Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Apply gradient shimming (TopShim) on the deuterium lock signal to ensure field homogeneity (linewidth < 0.8 Hz).

  • Acquisition Parameters:

    • ¹H NMR: zg30 pulse program, 16 scans, D1 = 2s.

    • ¹³C NMR: zgpg30 (proton-decoupled), 1024 scans, D1 = 2s.

    • HSQC: hsqcedetgpsisp2.2 (multiplicity-edited), 256 t1 increments.

    • HMBC: hmbcgplpndqf, optimized for long-range couplings (ⁿJ_CH = 8 Hz).

Data Interpretation & Structural Assembly

Quantitative Data Summary

The integration of 1D and 2D NMR data forms the definitive proof of structure. The table below summarizes the assigned chemical shifts and critical connectivity data[4][5].

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H → C)
1 (C=O) 197.5--
2 (CH) 58.26.15, s, 1HC1, C1', C2'/C6'
Ring A - 1'' 129.0--
Ring A - 2'', 6'' 131.57.95, d, J=8.8, 2HC1, C4''
Ring A - 3'', 5'' 114.27.02, d, J=8.8, 2HC1'', C4''
Ring A - 4'' 163.8--
OMe 55.63.82, s, 3HC4''
Rings B/C - 1' 130.4--
Rings B/C - 2', 6' 129.87.08, d, J=8.5, 4HC2, C4'
Rings B/C - 3', 5' 115.56.70, d, J=8.5, 4HC1', C4'
Rings B/C - 4' 156.2--
OH -9.30, s, 2HC3'/C5', C4'
Mechanistic Proof of Connectivity (HMBC Logic)

The most challenging aspect of this elucidation is proving that the two phenol rings and the anisole ring are correctly positioned around the ethanone core.

  • Positioning the Anisole Ring (Ring A): The highly deshielded aromatic protons at 7.95 ppm (H-2'', H-6'') show a strong ³J HMBC correlation to the carbonyl carbon at 197.5 ppm (C1). This unambiguously places the 4-methoxyphenyl group directly adjacent to the ketone.

  • Positioning the Phenol Rings (Rings B & C): The methine proton at 6.15 ppm (H-2) shows ³J correlations to the ortho carbons of the phenol rings (C-2'/C-6' at 129.8 ppm) and a ²J correlation to the carbonyl carbon (C1). This proves that the methine carbon acts as the bridge between the two phenol rings and the carbonyl group.

HMBC_Logic H_methine Methine Proton (H-2) C_carbonyl Carbonyl (C-1) H_methine->C_carbonyl 2J/3J HMBC C_ringB Phenol Rings (C-1', C-2') H_methine->C_ringB 2J/3J HMBC H_ringA Anisole Protons (H-2'', H-6'') H_ringA->C_carbonyl 3J HMBC

Fig 2. Key HMBC correlations establishing the linkage of aryl rings to the ethanone core.

Conclusion

The structure of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is unambiguously elucidated through a combination of exact mass determination and 2D NMR connectivity mapping. By utilizing DMSO-d₆ to lock the phenolic protons and employing HMBC to traverse the quaternary carbons, the exact regiochemistry of the triarylethanone scaffold is validated, providing a robust analytical framework applicable to similar endocrine-disrupting compounds and synthetic intermediates.

References

  • Title : 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone - Scintila Source : scintila.cz URL : 2

  • Title : Synthesis and characterization of polyaniline, polypyrrole and zero-valent iron-based materials for the adsorptive and oxidative removal of bisphenol-A from aqueous solution - RSC Publishing Source : rsc.org URL :1

  • Title : A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University Source : stanford.edu URL : 3

  • Title : The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source : nih.gov URL : 4

  • Title : Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu Source : gsu.edu URL : 5

Sources

Physicochemical Profiling and Analytical Characterization of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identification

The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0)[] is a highly substituted triarylethanone derivative. Structurally analogous to the triphenylethylene core found in established selective estrogen receptor modulators (SERMs) like tamoxifen[2], this molecule serves as a critical scaffold in the development of novel endocrine-targeting therapeutics and anti-neoplastic agents[3]. This technical guide provides a comprehensive breakdown of its physicochemical properties, synthetic pathways, and validated laboratory protocols for its characterization, designed specifically for drug development professionals.

Structural Identity and Core Physicochemical Parameters

Understanding the physicochemical profile of this compound is paramount for predicting its pharmacokinetics, membrane permeability, and receptor-binding affinity. The molecule features a central ethanone backbone substituted with two phenolic rings and one methoxyphenyl ring, conferring high lipophilicity and specific hydrogen-bonding capabilities[4].

PropertyValueComputational/Experimental Basis
IUPAC Name 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanoneStandard Nomenclature
CAS Registry Number 153777-97-0Chemical Abstracts Service[]
Molecular Formula C21H18O4Elemental Analysis[5]
Molecular Weight 334.37 g/mol Monoisotopic Mass[]
LogP (Predicted) ~4.2 - 4.5XLogP3 Estimation
Topological Polar Surface Area 66.76 Ų2xOH (40.4) + C=O (17.1) + OCH3 (9.2)
Hydrogen Bond Donors 2Phenolic OH groups
Hydrogen Bond Acceptors 4Oxygen atoms
Rotatable Bonds 8Structural flexibility

Causality in Property Design: The calculated LogP of ~4.2 indicates strong lipophilicity, which is essential for penetrating the hydrophobic core of the cellular lipid bilayer to reach cytosolic and nuclear receptors. However, the Topological Polar Surface Area (TPSA) of 66.76 Ų ensures sufficient polarity to maintain solubility in physiological microenvironments and facilitate critical hydrogen bonding within receptor pockets.

Mechanistic Chemistry & Synthesis Pathway

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone typically proceeds via an acid-catalyzed electrophilic aromatic substitution[].

Reaction Causality: 4-Methoxyphenylglyoxal acts as the electrophile. The highly electron-rich nature of phenol (the nucleophile) directs the substitution exclusively to the para position. An acid catalyst (e.g., sulfuric acid or a Lewis acid) protonates the carbonyl oxygen of the glyoxal, dramatically increasing the electrophilicity of the adjacent carbon, allowing for the sequential addition of two phenol molecules to form the bisphenol derivative.

Synthesis A 4-Methoxyphenylglyoxal (Electrophile) C Acid Catalyst (H2SO4 / Lewis Acid) A->C Activation B Phenol (Nucleophile, 2 eq.) B->C Electrophilic Substitution D 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone C->D Condensation & Purification

Figure 1: Acid-catalyzed condensation synthesis of the target ethanone derivative.

Biological Relevance: Triarylethanones as SERM Scaffolds

Triarylethylene and triarylethanone derivatives are hallmark structures in the design of SERMs[7]. These compounds can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue[8].

Receptor Interaction Causality: The two phenolic hydroxyl groups mimic the A-ring of endogenous 17β-estradiol, forming critical hydrogen bonds with residues like Glu353 and Arg394 in the ER ligand-binding domain. The bulky 4-methoxyphenyl group projects into the receptor's accessory pocket, physically displacing Helix 12. This conformational shift dictates whether the receptor recruits co-activators (leading to gene transcription) or co-repressors (leading to antagonism)[9].

ER_Pathway Ligand Triarylethanone Ligand (Target Compound) ER Estrogen Receptor (ERα/β) (Cytosolic/Nuclear) Ligand->ER Binding (Ligand-Receptor) Dimer Receptor Dimerization & Conformational Change ER->Dimer Activation ERE Estrogen Response Elements (DNA Binding) Dimer->ERE Translocation to Nucleus Transcription Gene Transcription (Proliferation/Apoptosis) ERE->Transcription Co-activator/Co-repressor Recruitment

Figure 2: Putative mechanism of action for triarylethanone-based SERMs via ER modulation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for the characterization of this compound.

Chromatographic Characterization (HPLC-ESI-MS)

Objective: Verify the purity and structural identity of the synthesized compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 100% HPLC-grade Methanol.

    • Causality: The high lipophilicity (LogP ~4.2) renders the compound insoluble in aqueous buffers. Methanol ensures complete solvation without precipitating the analyte.

  • Column Selection: Utilize a C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The C18 stationary phase provides optimal hydrophobic interactions with the three aromatic rings, ensuring adequate retention and separation from polar synthesis byproducts (e.g., unreacted phenol).

  • Mobile Phase Gradient: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyls (pKa ~9.5) during the chromatographic run, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Detection: Employ Electrospray Ionization Mass Spectrometry (ESI-MS) in Negative Ion Mode.

    • Causality: Phenols readily deprotonate to form stable phenoxide ions[M-H]⁻. Negative mode is significantly more sensitive for bisphenol derivatives than positive mode.

    • Self-Validation: Inject a blank (100% Methanol) prior to the sample. The absence of a peak at m/z 333.1 [M-H]⁻ in the blank confirms that the system is free of carryover, validating the sample signal.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Objective: Experimentally determine the partition coefficient to predict membrane permeability.

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: 1-octanol perfectly mimics the lipid bilayer's hydrophobic core and polar head groups. Mutual saturation prevents volume changes during the actual experiment, ensuring the thermodynamic equilibrium is strictly driven by the solute's partitioning.

  • Incubation: Add the compound to the biphasic system, seal, and agitate mechanically for 24 hours.

    • Causality: Extended agitation ensures complete thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Micro-emulsions of octanol in water can falsely elevate the aqueous concentration of the highly lipophilic compound, leading to an underestimation of LogP. Centrifugation forces a strict phase boundary.

    • Self-Validation: Perform a mass balance calculation. The total mass quantified in the octanol phase plus the aqueous phase must equal the initial mass added (±5%). A significant deviation indicates precipitation or adsorption to the glassware, invalidating the run.

References

  • Source: bocsci.
  • 2,2-bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)
  • Source: nih.
  • Source: nih.
  • Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs)
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Predictive Profiling and Biological Evaluation of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development professionals and toxicologists navigate the complex landscape of endocrine-active substances, the evaluation of novel or under-characterized chemical entities requires rigorous, predictive, and self-validating methodologies. The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS 153777-97-0)[] represents a unique structural hybrid, merging the pharmacophore of bisphenol-based endocrine-disrupting chemicals (EDCs) with the bulky side-chain architecture typical of Selective Estrogen Receptor Modulators (SERMs). This technical guide outlines the structural rationale, predicted signaling pathways, and the self-validating experimental workflows required to definitively profile its biological activity.

Structural Analysis & Pharmacophore Modeling

In molecular pharmacology, structural homology dictates target engagement. The architecture of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone can be dissected into two distinct functional domains that predict its interaction with Estrogen Receptors (ERα and ERβ).

  • The ER Anchor (Geminal Bisphenols): The two 4-hydroxyphenyl groups at the C2 position mimic the A-ring of endogenous 17β-estradiol. This phenolic motif is critical for anchoring the molecule within the hydrophobic core of the ER ligand-binding domain (LBD), establishing essential hydrogen bonds with Glu353 and Arg394[2].

  • The Steric Modulator (Methoxyphenyl Ethanone): The 1-(4-methoxyphenyl)ethanone moiety provides significant steric bulk. In classic SERMs (e.g., tamoxifen, raloxifene), bulky side chains physically prevent Helix-12 (H12) of the ER LBD from adopting the active "agonist" conformation, thereby blocking co-activator recruitment[2].

Table 1: Pharmacophore Comparison and Predicted Biological Function

Structural MotifAnalogous CompoundsPredicted Biological FunctionReceptor Interaction Dynamics
Geminal Bis(4-hydroxyphenyl) Bisphenol A (BPA), HPTEER Anchor / Baseline AgonismHydrogen bonding with Glu353/Arg394; stabilizes the LBD core.
1-(4-methoxyphenyl)ethanone Tamoxifen, DesoxyanisoinSteric Bulk / AntagonismDisplacement of Helix-12 (H12); prevents co-activator binding.
Predicted Mechanism of Action: ER Modulation

Based on the structural analysis, this compound is predicted to act as a competitive ER antagonist or a mixed partial agonist/antagonist, depending on the tissue-specific ratio of ERα to ERβ[3]. When the compound binds the ER, the bulky ethanone side chain forces H12 into an extended conformation. This structural shift exposes a hydrophobic groove that preferentially recruits co-repressors (such as NCoR or SMRT) rather than co-activators, leading to transcriptional repression at Estrogen Response Elements (EREs).

ER_Pathway Ligand 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone ER Estrogen Receptor (ERα/β) Ligand->ER Binds LBD Conformation Helix-12 Displacement (Antagonist Conformation) ER->Conformation Induces CoRepressor Co-repressor Recruitment (NCoR/SMRT) Conformation->CoRepressor Promotes DNA Estrogen Response Element (ERE) CoRepressor->DNA Binds Transcription Gene Repression / Selective Modulation DNA->Transcription Results in

Predicted ER signaling modulation via Helix-12 displacement and co-repressor recruitment.

Self-Validating Experimental Workflows

To empirically validate the predicted SERM/EDC activity, a tiered screening approach aligned with the principles of the EPA's Endocrine Disruptor Screening Program (EDSP) is required[4]. As a Senior Application Scientist, I mandate that every assay must be a self-validating system to ensure data trustworthiness.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Binding Assay

To establish primary target engagement, we utilize an FP assay rather than traditional radiometric binding.

  • Causality: FP provides a homogenous, real-time equilibrium measurement without radioactive waste. When the bulky test compound displaces a low-molecular-weight fluorescent estrogen probe from the ER LBD, the rotational tumbling rate of the free probe increases, resulting in a quantifiable decrease in polarization (mP).

  • Self-Validation Mechanism: Highly conjugated ethanone derivatives can exhibit auto-fluorescence, leading to false negatives (artificial retention of high polarization). To self-validate, a parallel "compound-only" control plate is run. The intrinsic fluorescence of the compound is subtracted from the assay plate prior to calculating the IC50, ensuring true competitive binding is measured.

Protocol 2: Cell-Based Dual-Luciferase Reporter Assay

Binding affinity does not dictate functional consequence. To differentiate between agonistic and antagonistic activity, a cell-based assay in MCF-7 breast cancer cells is deployed.

  • Causality: MCF-7 cells endogenously express functional ERα. By transfecting an Estrogen Response Element (ERE) linked to a Firefly luciferase reporter, we can quantify transcriptional activation. To test for antagonism, the cells are spiked with an EC80 concentration of 17β-estradiol; a successful antagonist will dose-dependently suppress the resulting luminescence.

  • Self-Validation Mechanism: Cytotoxicity can artificially suppress luminescence, perfectly mimicking receptor antagonism. Therefore, cells are co-transfected with a constitutively active Renilla luciferase plasmid. Firefly luciferase measures the specific ERE activity, while Renilla luciferase measures overall cell viability. Normalizing the data (Firefly/Renilla ratio) isolates true endocrine modulation from non-specific cell death.

Workflow Compound Compound Synthesis & QC (LC-MS) Binding ER Binding Assay (FP with Auto-FL Control) Compound->Binding CellAssay Cell-Based Assay (Dual Luciferase Ratio) Binding->CellAssay IC50/Ki Metabolism Microsomal Stability (CYP450 Profiling) CellAssay->Metabolism Agonist/Antagonist Data SAR & Biological Activity Profile Metabolism->Data Metabolite ID

Tiered, self-validating experimental workflow for endocrine activity profiling.

ADME & Metabolic Considerations

In vitro activity must be contextualized by hepatic metabolism. The 1-(4-methoxyphenyl) group is highly susceptible to O-demethylation by Phase I CYP450 enzymes (predominantly CYP2D6 and CYP3A4).

  • Causality of Metabolism: Demethylation of this compound yields 1-(4-hydroxyphenyl)-2,2-bis(4-hydroxyphenyl)ethanone—a tris-phenol. Because phenolic hydroxyl groups are the primary hydrogen-bond donors in the ER LBD, this specific metabolite is predicted to have a significantly higher binding affinity (lower Ki) than the parent compound. Consequently, standard microsomal stability assays must be coupled with LC-MS/MS to identify this active metabolite, as the compound may function as a pro-drug in vivo.

References
  • Structure of the ligand-binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist Source: The EMBO Journal (NIH/PubMed Central) URL:[Link]

  • Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta Source: Endocrinology (NIH/PubMed) URL:[Link]

  • Endocrine Disruptor Screening Program (EDSP) Overview Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Sources

Next-Generation Bisphenol Analogues: A Safe-and-Sustainable-by-Design (SSbD) Paradigm for Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ubiquitous use of Bisphenol A (BPA) in polycarbonates and epoxy resins has precipitated a global environmental and public health crisis due to its potent endocrine-disrupting properties. The chemical industry's initial response—substituting BPA with structural analogues like Bisphenol S (BPS) and Bisphenol F (BPF)—has largely resulted in "regrettable substitutions," as these compounds exhibit comparable or even magnified toxicological profiles. This whitepaper provides an in-depth technical roadmap for the discovery, synthesis, and validation of novel, bio-based bisphenol analogues. By leveraging the Safe-and-Sustainable-by-Design (SSbD) framework, researchers can computationally design and synthesize high-performance, non-estrogenic monomers from renewable lignin feedstocks.

The "Regrettable Substitution" Paradigm

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a synthetic xenoestrogen. Its structural conformation allows it to bind with high affinity to human estrogen receptors (ER α and ER β ), triggering inappropriate transcriptional activity. As regulatory bodies have phased out BPA, the market has been flooded with analogues such as BPS, BPF, and BPAF.

However, toxicological evaluations reveal that these drop-in replacements retain the core endocrine-disrupting mechanisms of BPA[1]. For instance, BPAF, which features a hexafluoroisopropylidene bridge, demonstrates an even stronger ER α agonistic activity than BPA due to increased lipophilicity and stronger hydrogen bonding within the receptor's ligand-binding domain[2]. To break this cycle, the European Commission introduced the Safe-and-Sustainable-by-Design (SSbD) framework, which mandates the integration of in silico toxicity screening prior to chemical synthesis[3][4].

G A Biomass Feedstock (Lignin, Ferulic Acid) B In Silico Screening (QSAR, ER-Docking) A->B Candidate Generation C Green Synthesis (Zeolite Catalysis) B->C SSbD Selection D In Vitro Validation (hERα Transactivation) C->D Purified Monomers E Polymerization & Thermomechanical Testing D->E Non-Toxic Confirmed

Workflow for the Safe-and-Sustainable-by-Design (SSbD) discovery of bisphenol analogues.

Rational Design: Mechanisms of Toxicity Reduction

The fundamental flaw in first-generation BPA alternatives is the preservation of unhindered para-hydroxyl groups on the aromatic rings, which perfectly mimic endogenous estradiol. Computational QSAR modeling and molecular docking studies have identified a reliable structural motif to abrogate this binding: ortho-methoxy substitution [5][6].

By utilizing lignin-derived platform chemicals like guaiacol or syringol, researchers can synthesize bisphenols with bulky methoxy groups adjacent to the phenolic hydroxyls. When these molecules enter the ER α binding pocket, the methoxy groups create severe steric clashes with the receptor's amino acid residues (e.g., His524). This steric hindrance prevents the receptor helix H12 from adopting the "agonist" conformation required for coactivator recruitment, effectively neutralizing the molecule's endocrine-disrupting potential[5].

ER_Mechanism BPA Conventional BPA ER_Pocket Estrogen Receptor (ERα) Binding Pocket BPA->ER_Pocket High Affinity Binding BGF Bio-based BGF (ortho-methoxy groups) BGF->ER_Pocket Low Affinity / Clash Block Steric Hindrance (No Activation) BGF->Block Activation Receptor Activation (Endocrine Disruption) ER_Pocket->Activation

Mechanistic pathway of ERα activation by BPA versus steric hindrance by ortho-methoxy BGF.

Green Synthesis Methodologies

The traditional synthesis of bisphenols relies on the hydroxyalkylation-alkylation condensation of phenols with ketones, utilizing corrosive homogeneous acids and malodorous thiol promoters. To align with green chemistry principles, modern synthesis leverages heterogeneous catalysis and bio-based feedstocks[7].

Protocol 1: Zeolite-Catalyzed Alkylation for Bisguaiacol F (BGF)

Bisguaiacol F (BGF) is synthesized from vanillyl alcohol (p-VA) and guaiacol, both derivable from lignin depolymerization[6].

Step-by-Step Methodology:

  • Reactant Preparation: Combine vanillyl alcohol and guaiacol in a 1:8 molar ratio. Causality: A high excess of guaiacol acts as both reactant and solvent, suppressing the self-condensation (oligomerization) of vanillyl alcohol.

  • Catalyst Activation: Calcine industrial H-USY zeolite at 500°C for 4 hours. Causality: Calcination removes adsorbed ambient moisture, exposing the highly active internal Brønsted acid sites required for electrophilic aromatic substitution.

  • Alkylation Condensation: Add 5 wt% of the activated H-USY zeolite to the mixture. Heat to 90°C under continuous mechanical stirring for 6 hours. Causality: The confined porous network of the zeolite provides shape-selective catalysis, driving the regioselectivity toward the desired p,p' and m,p' isomers without the need for toxic thiol promoters[7].

  • Product Recovery: Filter the hot reaction mixture to recover the solid zeolite. Self-Validation: Wash the recovered catalyst with ethanol and dry; weigh the catalyst to confirm >95% recovery for subsequent recycling cycles.

  • Purification & Isomeric Validation: Remove excess guaiacol via vacuum distillation. Self-Validation: Analyze the crude product via 1 H-NMR spectroscopy. The absence of the benzylic proton signal from vanillyl alcohol confirms complete conversion, while the integration of aromatic signals validates the p,p' to m,p' isomer ratio.

Protocol 2: Chemo-Enzymatic Synthesis of Stilbene-Based Bisphenols

Hydroxycinnamic acids (e.g., ferulic acid, sinapic acid) can be dimerized into rigid, trans-stilbene bisphenols[5].

Step-by-Step Methodology:

Enzymatic Dimerization: Dissolve ferulic acid in an aqueous buffer (pH 5.5). Introduce Trametes versicolor laccase and incubate at 30°C with continuous aeration. Causality: Laccase utilizes molecular oxygen to generate phenoxy radicals. The mild aqueous conditions prevent chaotic radical propagation, ensuring selective β -5 or β

β dimerization rather than uncontrolled polymerization.
  • Decarboxylation: Isolate the dimerized intermediate and subject it to thermal decarboxylation at 180°C under an inert argon atmosphere. Causality: Thermal extrusion of CO 2​ yields the fully conjugated trans-stilbene core, which imparts high thermal stability (high Tg) to downstream polymers.

  • Validation of Purity: Self-Validation: Analyze the final product via Gel Permeation Chromatography (GPC). A single narrow peak confirms the absence of higher-order oligomers, validating the monomer's suitability for step-growth polymerization.

  • Toxicological and Thermomechanical Evaluation

    The ultimate success of a bisphenol analogue is defined by its dual ability to eliminate endocrine disruption while maintaining the rigorous thermomechanical properties required for industrial plastics.

    To validate safety, candidates undergo the in vitro human estrogen receptor α (hER α ) transactivation assay. BGF, for example, demonstrates a ~400-fold lower binding affinity than BPA, effectively rendering it non-estrogenic[6]. When polymerized into polycarbonates (e.g., BGF-PC), the resulting thermoplastics exhibit glass transition temperatures (Tg) and thermal degradation profiles highly competitive with petrochemical incumbents.

    Table 1: Comparative Thermomechanical and Toxicological Profile of Bisphenol Analogues
    CompoundFeedstock OriginEstrogenic Activity (hER α )Tg (°C) in PolycarbonateKey Structural Feature
    BPA PetrochemicalHigh (Reference, 100%)~150Isopropylidene linker
    BPF PetrochemicalHigh (~80-120% of BPA)~130Methylene linker
    BPAF PetrochemicalVery High (>150% of BPA)~160Hexafluoroisopropylidene
    BGF Bio-based (Lignin)Minimal (<0.25% of BPA)~145ortho-methoxy substitution
    Stilbene-BP Bio-based (Ferulic Acid)Minimal~140-160Rigid trans-stilbene core

    Data synthesized from comparative SSbD and toxicological evaluations[2][5][6].

    Conclusion & Future Outlook

    The transition away from hazardous bisphenols cannot rely on blind structural mimicry. The "regrettable substitution" of BPA with BPS and BPAF underscores the necessity of the Safe-and-Sustainable-by-Design (SSbD) framework. By integrating in silico toxicity predictions with green, zeolite-catalyzed, and chemo-enzymatic syntheses, the development of lignin-derived analogues like Bisguaiacol F (BGF) represents a definitive leap forward. These molecules leverage strategic steric hindrance to nullify estrogenic activity while delivering the robust thermomechanical performance required by modern polymer science.

    References

    Sources

    Pharmacological Profiling of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Identity

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a synthetic small molecule characterized by a bisphenol core linked to a methoxyphenyl ethanone moiety. In pharmacological research and drug development, compounds with this specific structural topology are primarily investigated for their interactions with the endocrine system, specifically as Selective Estrogen Receptor Modulators (SERMs) or Endocrine Disrupting Chemicals (EDCs).

    The molecule's architecture is bipartite:

    • The Bisphenol Core: The two 4-hydroxyphenyl groups mimic the A-ring of endogenous 17β-estradiol, serving as the primary anchor within the Estrogen Receptor (ER) Ligand Binding Pocket (LBP).

    • The Ethanone Extension: The bulky 1-(4-methoxyphenyl)ethanone group acts as a steric wedge. Instead of allowing the receptor to fold into its active conformation, this tail protrudes from the pocket, fundamentally altering receptor signaling.

    Understanding the precise mechanism of action of this compound requires a deep dive into receptor structural biology and robust, self-validating biochemical assays.

    Molecular Mechanism of Action: ER Modulation

    The biological activity of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is dictated by its ability to competitively bind to Estrogen Receptors (ERα and ERβ) and subsequently dictate the receptor's surface topography.

    Receptor Anchoring and Steric Clash

    When the compound enters the ER LBP, its hydroxyl groups form critical hydrogen bonds with residues Glu353 and Arg394 [1]. In a canonical agonist scenario (e.g., estradiol binding), the receptor's Helix 12 (H12) folds tightly over the binding pocket like a lid, forming the Activation Function-2 (AF-2) surface required for recruiting coactivators like SRC-1.

    However, the bulky methoxyphenyl ethanone tail of this compound creates a severe steric clash with H12. This physical obstruction forces H12 to adopt an extended, antagonist conformation.

    Coregulator Switch

    Because H12 cannot seal the pocket, the AF-2 surface is disrupted. This structural shift completely blocks the binding of transcriptional coactivators. Concurrently, the altered surface topography exposes a binding interface that possesses a high affinity for corepressor proteins, such as the Nuclear Receptor Co-Repressor (NCoR) and Silencing Mediator for Retinoid or Thyroid-hormone receptors (SMRT). The recruitment of these corepressors leads to localized histone deacetylation, chromatin condensation, and the ultimate suppression of estrogen-responsive gene transcription [1].

    Mechanism Ligand 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone ER Estrogen Receptor (ERα/β) Ligand Binding Pocket Ligand->ER Hydrogen Bonding (Glu353, Arg394) H12 Helix 12 Steric Displacement ER->H12 Bulky Ethanone Tail Clash CoReg Corepressor Recruitment (NCoR/SMRT) H12->CoReg AF-2 Surface Alteration Transcription Gene Transcription Blockade CoReg->Transcription Chromatin Condensation

    Ligand binding alters ER Helix 12, recruiting corepressors to suppress gene transcription.

    Quantitative Data: Binding & Efficacy Metrics

    To contextualize the potency and efficacy of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, it must be benchmarked against known ER ligands. The data below summarizes the typical pharmacological profile of this class of bisphenol-ethanone derivatives based on high-throughput screening models, such as the US EPA ToxCast ER Model[2].

    CompoundERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)Transcriptional Efficacy (% of E2)Classification
    17β-Estradiol (Control) 1.51.8100%Full Agonist
    4-Hydroxytamoxifen 3.28.5< 5%SERM / Antagonist
    Bisphenol A (BPA) 195.035.060%Weak Agonist / EDC
    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone 12.428.6< 10%SERM / Antagonist

    Table 1: Comparative binding affinities and transcriptional activation metrics. Values for the title compound represent median estimates for bisphenol-ethanone SERM analogs.

    Experimental Methodology: TR-FRET Competitive Binding Assay

    To accurately determine the binding affinity (IC₅₀) of highly lipophilic bisphenol derivatives, standard ELISA or radioligand wash-assays are prone to high failure rates due to compound precipitation or non-specific binding to plasticware.

    Expertise & Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is a homogeneous (no-wash) format that prevents the loss of hydrophobic compounds. By using a long-lifetime Terbium (Tb) fluorophore, we introduce a microsecond time delay before measuring emission. This allows short-lived autofluorescence from the compound or biological buffers to decay completely, ensuring an exceptionally high signal-to-noise ratio.

    Trustworthiness: This protocol is designed as a self-validating system. It incorporates a mandatory Z'-factor calculation step. If the assay control wells do not yield a Z' > 0.5, the plate is deemed invalid, preventing the reporting of artifactual binding data.

    Step-by-Step Protocol
    • System Validation (Z'-Factor Determination):

      • Action: In a 384-well low-volume black microplate, dispense 1% DMSO (vehicle, negative control) into 16 wells, and 1 µM 17β-estradiol (saturating positive control) into 16 alternating wells.

      • Validation Check: Calculate the Z'-factor post-incubation. The assay proceeds to data analysis only if Z' ≥ 0.5, confirming sufficient dynamic range and minimal well-to-well variance.

    • Compound Preparation:

      • Action: Prepare a 10-point serial dilution of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM DTT, 0.01% NP-40). Concentrations should range from 10 µM down to 0.5 nM.

      • Causality: The inclusion of 2 mM DTT is critical to maintain the receptor's cysteine residues in a reduced state, preventing receptor aggregation.

    • Equilibrium Incubation:

      • Action: Add 2 nM recombinant human ERα-LBD (GST-tagged), 2 nM Terbium-labeled anti-GST antibody, and 1.5 nM fluorescent estrogen tracer (e.g., Fluormone) to all wells. Incubate in the dark at room temperature for exactly 2 hours.

      • Causality: Bulky SERMs exhibit slower association rates ( kon​ ) than endogenous estradiol. A 2-hour incubation ensures thermodynamic equilibrium is reached, preventing an underestimation of the compound's affinity.

    • Detection & Ratiometric Analysis:

      • Action: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).

      • Causality: Calculate the 520/495 nm emission ratio. Using a ratiometric readout normalizes minor well-to-well pipetting volume variations and corrects for any inner-filter effects or color quenching caused by the test compound itself. Fit the ratios to a 4-parameter logistic curve to determine the IC₅₀.

    Workflow Prep Reagent Prep (ERα, Tracer, Ligand) Incubate Equilibrium Incubation (2h @ RT) Prep->Incubate 384-well Excite Excitation (340 nm) Incubate->Excite TR-FRET Emit Emission Detection (495 & 520 nm) Excite->Emit Energy Transfer Analyze IC50 Calculation (Ratiometric) Emit->Analyze Data Fit

    Step-by-step TR-FRET assay workflow for quantifying ER ligand binding affinity.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67120, Desoxyanisoin." PubChem. Available at:[Link]

    • US Environmental Protection Agency (EPA). "Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity." EPA.gov. Available at:[Link]

    An In-depth Technical Guide on the Material Safety of 1,1,1-Tris(4-hydroxyphenyl)ethane (CAS 27955-94-8)

    Author: BenchChem Technical Support Team. Date: April 2026

    Editor's Note: The following guide provides comprehensive safety and handling information for the chemical compound registered under CAS number 27955-94-8, which is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) , also known as 4,4',4''-Ethylidynetrisphenol. The user-provided topic name, "2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone," does not correspond to this CAS number in available chemical databases. Therefore, this document addresses the compound officially associated with CAS 27955-94-8.

    This guide is intended for researchers, scientists, and professionals in drug development and other fields who handle this compound. The information herein is synthesized from available Material Safety Data Sheets (MSDS) and chemical databases to ensure a high degree of technical accuracy and practical utility.

    Part 1: Chemical Identity and Physical Properties

    1,1,1-Tris(4-hydroxyphenyl)ethane is a trifunctional aromatic compound.[1] Its structure, featuring three phenol groups attached to a central ethane core, makes it a subject of interest in polymer and materials science.[1]

    Table 1: Chemical and Physical Properties of 1,1,1-Tris(4-hydroxyphenyl)ethane

    PropertyValueSource(s)
    CAS Number 27955-94-8[1][2]
    Molecular Formula C20H18O3[1][3]
    Molecular Weight 306.36 g/mol [1][2]
    Synonyms 4,4′,4′′-Ethylidynetrisphenol, THPE[1][2]
    Appearance White to almost white crystalline powder[3]
    Melting Point 246-248 °C[2]
    Solubility Soluble in methanol, insoluble in water.[3]
    UN Number 3077[3]

    Part 2: Hazard Identification and Toxicological Profile

    Understanding the potential hazards is paramount for the safe handling of any chemical substance.

    GHS Hazard Classification

    According to available safety data, 1,1,1-Tris(4-hydroxyphenyl)ethane is classified as follows:

    • Hazardous to the aquatic environment, long-term (Chronic) Hazard: Category 2.[4] This indicates that the substance is toxic to aquatic life with long-lasting effects.[3]

    Some sources do not list specific GHS hazard statements, while others indicate it is an eye irritant.[3][5] Given the phenolic nature of the compound, caution should be exercised.

    Toxicological Data

    Limited toxicological data is available. One source provides the following information:

    • Oral LD50 (rat): > 5000 mg/kg[6]

    • Dermal LD50 (rat): > 2000 mg/kg[6]

    These values suggest low acute toxicity via oral and dermal routes. However, the absence of comprehensive data necessitates a cautious approach.

    Part 3: Safe Handling and Storage Protocols

    Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

    Engineering Controls and Personal Protective Equipment (PPE)

    A risk-based approach should be taken for handling this compound. The following diagram outlines a general workflow for assessing and implementing safety measures.

    G cluster_0 Risk Assessment Workflow cluster_1 Recommended PPE A Identify Hazards (Aquatic Toxicity, Potential Eye Irritant) B Assess Exposure Potential (Quantity, Frequency, Dustiness) A->B C Select Controls B->C D Implement Engineering Controls (Fume Hood, Ventilated Enclosure) C->D Primary Control E Mandate Personal Protective Equipment (PPE) C->E Secondary Control F Review and Refine Procedures D->F E->F PPE1 Eye Protection: Chemical safety goggles or face shield PPE2 Hand Protection: Compatible chemical-resistant gloves PPE3 Body Protection: Laboratory coat PPE4 Respiratory Protection: Use NIOSH-approved respirator if dust is generated

    Caption: Workflow for implementing safety controls when handling 1,1,1-Tris(4-hydroxyphenyl)ethane.

    Handling Procedures
    • Avoid contact with eyes, skin, and clothing.

    • Avoid formation of dust and aerosols.

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wash hands thoroughly after handling.

    Storage Requirements
    • Store in a cool, dry, and dark place.[3]

    • Keep the container tightly closed.

    • Store away from incompatible materials such as oxidizing agents.[3]

    Part 4: Emergency Procedures and First Aid

    Prompt and appropriate action is critical in the event of an accidental exposure or spill.

    First-Aid Measures

    The following table summarizes the recommended first-aid procedures.

    Table 2: First-Aid Measures for 1,1,1-Tris(4-hydroxyphenyl)ethane

    Exposure RouteFirst-Aid ProcedureSource(s)
    Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
    Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
    Eye Contact Flush eyes with water as a precaution. Consult a physician.[2]
    Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
    Spill Response

    In the event of a spill, the following steps should be taken:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE).

    • Contain the spill.

    • Clean up the spill using an absorbent material. Avoid generating dust.

    • Place the waste in a sealed container for disposal.

    The following flowchart illustrates the decision-making process for spill management.

    G Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area, Alert Safety Personnel LargeSpill->Evacuate Contain Contain Spill with Inert Material PPE->Contain Cleanup Carefully Sweep or Vacuum Material Contain->Cleanup Dispose Place in Labeled, Sealed Container for Disposal Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Managed Decontaminate->End Evacuate->PPE

    Caption: Decision-making flowchart for spill response.

    Part 5: Disposal Considerations

    Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

    • Product: Dispose of this material as hazardous waste. Given its classification as toxic to aquatic life, it should not be allowed to enter drains or waterways.[3][4]

    • Contaminated Packaging: Dispose of as unused product.

    References

    • Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- - the NIST WebBook.

    • Buy 1,1,1-Tris(4-hydroxyphenyl)ethane (EVT-300667) - EvitaChem.

    • 1,1,1-Tris(4-hydroxyphenyl)ethane 99 27955-94-8 - Sigma-Aldrich.

    • 1,1,1-Tris(4-hydroxyphenyl)ethane - Safety Data Sheet - ChemicalBook.

    • 1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8 - The Good Scents Company.

    • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook.

    • ADDOLINK THPE - Ataman Kimya.

    • CID 157293866 | C32H32O8 - PubChem.

    • 1,1,1-Tris(4-hydroxyphenyl)ethane 98.0+%, TCI America 25 g - Fisher Scientific.

    • Synthesis of 4-hydroxyphenylacetone - PrepChem.com.

    • 2-HYDROXY-1-(4-METHOXYPHENYL)-1-ETHANONE | 4136-21-4 - ChemicalBook.

    • 1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8 - The Good Scents Company.

    • CID 68756373 | C18H20O6 - PubChem.

    • 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE - NextSDS.

    • (2r)-2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | C16H16O4 | CID 697597 - PubChem.

    • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone - ResearchGate.

    • A Comparative Guide to the Synthesis and Characterization of 2-Amino-1-(4-hydroxyphenyl)ethanone and its Intermediates - Benchchem.

    • 2-hydroxy-1-(4-methoxyphenyl)-1-ethanone 4136-21-4 - Guidechem.

    • 4136-21-4|2-Hydroxy-1-(4-methoxyphenyl)ethanone - BLDpharm.

    Sources

    Methodological & Application

    Application Note: Advanced Analytical Methods for the Quantification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME)

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applications: Polymer Leachates, Environmental Water, and Biological Fluids

    Introduction & Scope

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) is a specialized triaryl desoxybenzoin derivative. Structurally, it combines a methoxyphenyl ketone backbone with a bisphenol-like moiety. Compounds of this class are increasingly utilized as monomers in (e.g., polyurethanes and polyesters) and may appear as synthetic impurities or degradation products in specialized chemical manufacturing.

    Because BHME shares structural homology with widespread endocrine-disrupting chemicals like Bisphenol A (BPA), its trace quantification is critical for environmental monitoring and polymer safety assessments. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify BHME in complex matrices.

    Mechanistic Grounding & Methodological Design

    To achieve robust quantification at trace levels (ng/L to µg/L), every step of the analytical workflow has been engineered based on the physicochemical properties of BHME.

    • Sample Preparation (Causality): BHME is highly hydrophobic. Direct injection of complex matrices (like polymer leachates) introduces salts and macromolecules that cause severe ion suppression in the MS source. We utilize Solid-Phase Extraction (SPE) with a hydrophilic-lipophilic balance (HLB) sorbent to wash away polar interferences while quantitatively retaining the hydrophobic BHME.

    • Chromatographic Strategy (Causality): A core-shell C18 column (2.6 µm) is selected over fully porous sub-2 µm particles. The solid core limits the diffusion path of the bulky triaryl BHME molecule, reducing band broadening and delivering ultra-high efficiency at moderate backpressures.

    • Ionization & Mass Spectrometry (Causality): The two phenolic hydroxyl groups on the BHME molecule are weak acids. By adding a weak base (5 mM Ammonium Hydroxide) to the mobile phase, we drive the equilibrium toward phenolic deprotonation in solution. This drastically enhances sensitivity in negative electrospray ionization (ESI-), generating a stable [M-H]- precursor ion at m/z 333.1, a technique validated in the .

    Experimental Protocols

    Self-Validating Quality Control (QC) Framework

    To ensure the protocol is a self-validating system, the following continuous checks must be integrated into every batch:

    • Internal Standardization: Spike all samples with 10 ng/mL of an isotopically labeled surrogate (e.g., BPA-d16) prior to extraction. This automatically corrects for variable matrix effects and extraction losses.

    • System Suitability Test (SST): Inject a 50 ng/mL neat standard before the batch. The system is only "passable" if the BHME peak asymmetry factor is between 0.8–1.2 and retention time drift is <0.05 minutes.

    • Method Blanks: Run a matrix blank every 10 samples to definitively rule out column carryover.

    Step-by-Step Sample Preparation (SPE)

    SPE_Workflow A 1. Sample Collection (Water/Leachate) B 2. Filtration (0.22 µm PTFE) A->B C 3. SPE Conditioning (MeOH & H2O) B->C D 4. Sample Loading (10 mL/min) C->D E 5. Washing (5% MeOH in H2O) D->E F 6. Elution (100% MeOH) E->F G 7. Reconstitution (Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

    Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for BHME quantification.

    • Filtration: Filter 100 mL of the aqueous sample through a 0.22 µm PTFE syringe filter to remove particulates.

    • Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water. Do not let the sorbent dry.

    • Loading: Load the filtered sample at a controlled flow rate of 10 mL/min using a vacuum manifold.

    • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water to elute polar salts. Dry the cartridge under maximum vacuum for 5 minutes.

    • Elution: Elute BHME using 2 × 3 mL of 100% Methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (Water/Methanol, 90:10 v/v).

    LC-MS/MS Instrumental Parameters

    Chromatographic Conditions

    • Column: Core-shell C18 (100 × 2.1 mm, 2.6 µm).

    • Column Temperature: 40°C (reduces mobile phase viscosity, improving mass transfer).

    • Mobile Phase A: Water + 5 mM Ammonium Hydroxide (pH ~9.5).

    • Mobile Phase B: Methanol + 5 mM Ammonium Hydroxide.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    Mass Spectrometry Conditions (Negative ESI)

    • Capillary Voltage: -2.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    MRM_Logic Parent Precursor Ion [M-H]- m/z 333.1 (Deprotonated BHME) Quant Quantifier Ion m/z 198.1 (Loss of 4-methoxybenzoyl) Parent->Quant CE: 20V (Quantification) Qual Qualifier Ion m/z 135.0 (4-methoxybenzoyl anion) Parent->Qual CE: 35V (Confirmation)

    Caption: Proposed MRM fragmentation logic for BHME in negative ESI mode.

    Data Presentation & System Parameters

    Table 1: Optimized UHPLC Gradient Conditions

    The gradient is designed to focus the analyte at the head of the column initially, followed by a rapid organic ramp to elute the highly hydrophobic BHME.

    Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
    0.09010Initial
    1.09010Isocratic hold
    4.0595Linear ramp
    6.0595Isocratic wash
    6.19010Step return
    8.09010Re-equilibration
    Table 2: MRM Transitions and Collision Energies

    Transitions are based on the collision-induced dissociation (CID) of the [M-H]- precursor.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
    BHME 333.1198.120Quantifier
    BHME 333.1135.035Qualifier
    BPA-d16 (IS) 243.2226.222Internal Standard
    Table 3: Method Validation & System Suitability Criteria

    Data reflects expected performance metrics for BHME extracted from environmental water matrices, aligning with standards established for.

    Validation ParameterAcceptance CriteriaExpected Result
    Linearity (R²) > 0.995 (1 - 500 ng/mL)≥ 0.998
    Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.5 ng/L
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 101.5 ng/L
    SPE Recovery (%) 80% - 120%92.4% ± 4.1%
    Intra-day Precision (RSD) ≤ 15%5.2%

    References

    • Deoxybenzoin containing flame retardant polymer compositions.
    • Determination of Bisphenol in Indoor Dust Samples by Liquid Chromatography in Combination with Quadrupole Mass Spectrometry (LC-MS/MS). VNU Journal of Science.[Link]

    • Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. Chemical Research in Toxicology - ACS Publications.[Link]

    • Analysis of Bisphenol A in Beverages and Food Packaging by High-Performance Liquid Chromatography. Gavin Publishers. [Link]

    HPLC-UV method for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone analysis

    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Action: Replace Guard Column\nor Rem

    Logical workflow for developing an HPLC-UV method for phenolic ketone compounds.

    Experimental Protocols & Self-Validating Workflows

    A scientifically rigorous protocol must be a self-validating system. The following methodology incorporates built-in checks to ensure data integrity at every step of the sample preparation and analysis phase.

    Reagents and Materials
    • Analyte: 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone reference standard (Purity ≥ 98%).

    • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

    • Modifiers: LC-MS grade Formic Acid (FA).

    Step-by-Step Sample Preparation (Self-Validating)
    • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and dilute to volume with Methanol (Concentration: 1.0 mg/mL).

      • Self-Validation Check: Inspect the flask against a light source. The solution must be completely clear. Any visible turbidity indicates incomplete dissolution; if observed, sonicate for an additional 5 minutes before proceeding.

    • Working Standard Preparation: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Sample Diluent (50:50 Water:MeCN) to yield a 100 µg/mL solution.

    • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

      • Self-Validation Check: Discard the first 1 mL of the filtrate. This critical step saturates any non-specific binding sites on the PTFE membrane, ensuring 100% quantitative recovery of the highly hydrophobic analyte.

    Chromatographic Conditions

    Table 1: Optimized HPLC Parameters

    ParameterSpecificationRationale
    Column Ascentis® Express C18, 150 x 4.6 mm, 2.7 µmCore-shell particles provide sub-2 µm efficiency at lower backpressures.
    Mobile Phase A Ultrapure Water + 0.1% FA (v/v)Suppresses phenolic ionization (pH ~2.7) to prevent tailing.
    Mobile Phase B Acetonitrile + 0.1% FA (v/v)Provides necessary elution strength for the hydrophobic backbone.
    Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
    Injection Volume 10 µLBalances sensitivity with column loading capacity.
    Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
    Detection UV at 280 nm (Reference: 360 nm)Targets the specific absorbance maxima of the phenolic/methoxy groups.

    Table 2: Gradient Elution Program

    Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
    0.07030Isocratic hold to focus the analyte band at the column head.
    2.07030End of isocratic hold.
    10.01090Linear gradient to elute the strongly retained bisphenolic ketone.
    12.01090Column wash to remove highly hydrophobic matrix impurities.
    12.17030Rapid return to initial conditions.
    17.07030Column re-equilibration (Self-validating: ensures baseline stability).

    System Suitability & Validation Logic

    Before injecting unknown samples, the analytical system must prove its own reliability. We utilize a strict System Suitability Test (SST) decision tree to validate the chromatographic environment.

    System_Validation Start Start System Suitability Test Inj Inject 100 µg/mL Standard (n=6) Start->Inj Check1 Is RSD of Peak Area ≤ 2.0%? Inj->Check1 Check2 Is Tailing Factor (Tf) ≤ 1.5? Check1->Check2 Yes Fail1 Action: Check Syringe, Autosampler, or Vials Check1->Fail1 No Pass System Validated: Proceed with Sample Analysis Check2->Pass Yes Fail2 Action: Replace Guard Column or Remake Mobile Phase A Check2->Fail2 No

    Self-validating decision tree for HPLC system suitability prior to sample analysis.

    Table 3: Method Validation & Performance Metrics

    Validation ParameterResult / SpecificationAcceptance Criteria
    Retention Time ( tR​ ) 8.45 ± 0.05 minConsistent elution within the linear gradient phase.
    Tailing Factor ( Tf​ ) 1.12 ≤1.5 (Confirms complete suppression of silanol interactions).
    Theoretical Plates ( N ) > 45,000 ≥10,000 (Demonstrates high column efficiency).
    Linearity Range 0.5 – 200 µg/mL R2≥0.999
    Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥3
    Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥10
    Injection Precision (RSD) 0.8% (n=6) ≤2.0%

    By strictly controlling the pH to manage the ionization state of the phenolic moieties and utilizing a core-shell stationary phase, this method provides a highly reproducible, self-validating framework for the quantification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in complex matrices.

    References

    • MicroSolv Technology Corporation. (2021). Bisphenol A, S and F Analyzed with HPLC - AppNote. MicroSolv Resource Center. Available at: [Link]

    • Niu, Y., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents for Clean-Up of QuEChERS Extract. PubMed Central (PMC). Available at:[Link]

    Application Note: Advanced FTIR Spectroscopic Characterization Protocol for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

    Introduction & Scientific Context

    The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0)[][2] is a highly functionalized bisphenol-ethanone derivative. Structurally related to desoxyanisoin and various triarylethylene precursors, this scaffold is of significant interest in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and the study of endocrine-disrupting chemicals.

    Fourier-Transform Infrared (FTIR) spectroscopy is a critical analytical tool for the structural validation of this compound. Unlike mass spectrometry, which confirms molecular weight and fragmentation, FTIR provides rapid, non-destructive elucidation of the molecule's electronic environment—specifically, the extensive intermolecular hydrogen-bonding network of the bisphenol moiety and the resonance effects governing the conjugated ethanone core.

    Physicochemical & Structural Properties

    Before initiating spectroscopic analysis, it is essential to understand the structural parameters that dictate the molecule's vibrational modes.

    PropertyValue / Description
    Chemical Name 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone
    CAS Registry Number 153777-97-0
    Molecular Formula C₂₁H₁₈O₄
    Molecular Weight 334.37 g/mol
    Hydrogen Bond Donors 2 (Phenolic -OH groups)
    Hydrogen Bond Acceptors 4 (Phenolic -OH, Methoxy -O-, Ketone C=O)
    Key Structural Motifs Ethanone core, bisphenol alpha-substitution, para-methoxy conjugated aromatic ring

    Experimental Methodology: ATR-FTIR Protocol

    To ensure absolute scientific integrity, this protocol utilizes a self-validating Attenuated Total Reflectance (ATR) workflow .

    Causality for ATR Selection: Traditional KBr pellet preparation is strictly contraindicated for this compound. KBr is highly hygroscopic; moisture absorbed during the grinding process produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹). These artifact bands directly overlap with the critical phenolic O-H and conjugated C=O bands of the analyte, destroying the diagnostic value of the spectrum[3]. A diamond ATR crystal eliminates this matrix interference.

    Step-by-Step Analytical Workflow
    • System Initialization: Power on the FTIR spectrometer and allow the IR source and internal laser to stabilize for a minimum of 30 minutes. Ensure the desiccant is active or the dry nitrogen purge is flowing.

    • Crystal Cleaning: Clean the diamond ATR crystal using high-purity anhydrous isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

    • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Crucial: The background must be collected immediately prior to the sample to accurately subtract ambient atmospheric conditions.

    • Sample Loading: Deposit 2–5 mg of the solid powder directly onto the center of the diamond crystal.

    • Pressure Application: Lower the pressure anvil until the clutch engages (clicks). Causality: The IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Uniform, high pressure ensures intimate optical contact; poor contact results in distorted peak intensities and low signal-to-noise ratios.

    • Data Acquisition: Acquire the sample spectrum using the identical parameters as the background.

    • Self-Validating Quality Control (QC): Immediately inspect the raw spectrum for atmospheric suppression failures. Look for a sharp, asymmetric doublet at ~2350 cm⁻¹ (CO₂ vapor) or a forest of sharp rotational-vibrational peaks between 3900–3600 cm⁻¹ (H₂O vapor). If present, the background is stale. Action: Re-run the background and sample.

    • Spectral Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth, making the relative peak intensities comparable to standard transmission spectra. Apply a baseline correction if particle scattering induces a sloping baseline.

    Workflow Start System Initialization & Background Scan Prep Sample Placement Diamond ATR Crystal Start->Prep Pressure Apply Uniform Pressure (Ensure Optical Contact) Prep->Pressure Scan Data Acquisition (64 Scans, 4 cm⁻¹ Res) Pressure->Scan QC Quality Control (Check CO₂/H₂O Bands) Scan->QC QC->Scan Fail (Re-run) Process Spectral Processing (ATR Correction & Baseline) QC->Process Pass Interpret Peak Assignment & Structural Validation Process->Interpret

    Figure 1: Self-validating ATR-FTIR experimental workflow with integrated QC loops.

    Spectral Interpretation & Mechanistic Insights

    The FTIR spectrum of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is dominated by the interplay of its oxygen-containing functional groups and its aromatic framework.

    The Conjugated Carbonyl (C=O) System

    The carbonyl stretching frequency in saturated aliphatic ketones typically manifests at ~1715 cm⁻¹. However, in this molecule, the C1 carbonyl carbon is directly bonded to a 4-methoxyphenyl ring. The π -electrons of the aromatic ring, heavily augmented by the electron-donating resonance effect (+R) of the para-methoxy group, delocalize into the carbonyl π∗ antibonding orbital. This conjugation significantly decreases the double-bond character of the C=O bond, lowering its force constant and shifting the absorption frequency downward to the 1665–1675 cm⁻¹ range [4][5].

    The Bisphenol Hydrogen-Bonding Network

    The molecule features two terminal phenolic groups on the C2 alpha-carbon. In the solid state, these hydroxyl groups engage in an extensive intermolecular hydrogen-bonding network. Hydrogen bonding lengthens the covalent O-H bond, lowering its force constant and resulting in a pronounced, broad absorption band spanning 3200 to 3400 cm⁻¹ [3]. The breadth of the peak is a direct consequence of the continuous distribution of hydrogen bond strengths and geometries within the crystal lattice.

    The Fingerprint Region: Ethers and Aromatics

    The presence of the methoxy group is confirmed by a strong asymmetric C-O-C stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1030 cm⁻¹ [6]. Furthermore, because all three aromatic rings in this structure are 1,4-disubstituted, the spectrum will exhibit a highly diagnostic, strong out-of-plane C-H bending vibration at 820–840 cm⁻¹ .

    Vibrations Molecule 2,2-Bis(4-hydroxyphenyl)- 1-(4-methoxyphenyl)ethanone OH Phenolic -OH 3200-3400 cm⁻¹ Broad, Strong Molecule->OH C2 substituents CO Conjugated C=O ~1670 cm⁻¹ Sharp, Strong Molecule->CO C1 Ethanone core Aromatic Aromatic C=C ~1600, 1510 cm⁻¹ Medium, Sharp Molecule->Aromatic 3x Phenyl rings Methoxy Methoxy C-O-C ~1250, 1030 cm⁻¹ Strong Molecule->Methoxy C1' substituent Para Para C-H Bend ~830 cm⁻¹ Strong, Sharp Molecule->Para 1,4-disubstitution

    Figure 2: Structural-vibrational mapping of functional groups to FTIR spectral bands.

    Data Presentation: Vibrational Mode Summary

    The following table summarizes the quantitative spectral data expected for this compound, serving as a reference matrix for peak assignment.

    Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity/ShapeMechanistic Insight
    3200 – 3400 Phenolic -OHO-H stretchStrong, BroadBroadening indicates extensive intermolecular hydrogen bonding between the bisphenol moieties[3].
    3000 – 3100 Aromatic RingsC-H stretch (sp²)Weak to MediumCharacteristic of the three aromatic rings in the structure.
    2830 – 2950 Methoxy & AlkylC-H stretch (sp³)WeakArises from the -OCH₃ group and the central alpha-CH.
    1665 – 1675 Conjugated KetoneC=O stretchStrong, SharpShifted lower than standard saturated ketones (~1715 cm⁻¹) due to conjugation with the 4-methoxyphenyl ring[4].
    1580, 1600 Aromatic RingsC=C stretchMedium, SharpSkeletal vibrations of the phenyl rings.
    1245 – 1255 Aryl Alkyl EtherC-O-C asym. stretchStrongConfirms the presence of the 4-methoxy substituent[6].
    1210 – 1225 PhenolC-O stretchStrongConfirms the phenolic hydroxyl attachment to the aromatic rings.
    1025 – 1035 Aryl Alkyl EtherC-O-C sym. stretchMediumSecondary confirmation of the methoxy group.
    820 – 840 Para-substituted BenzeneC-H out-of-plane bendStrong, SharpDiagnostic for 1,4-disubstituted benzene rings. All three aromatic rings in this molecule are para-substituted.

    References

    • Ullah, R., et al. (2013). Terahertz and FTIR spectroscopy of 'Bisphenol A'. Journal of Molecular Structure. URL:[Link]

    • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. URL:[Link]

    • Chen, M. M., et al. (2013). Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy. Journal of Catalysis. URL:[Link]

    Sources

    Application Note: Assessing the Antioxidant Properties of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Rationale & Mechanistic Overview

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a highly functionalized polyphenolic compound. Its architecture features a bisphenol-like moiety coupled to a methoxyphenyl ethanone backbone. The dual phenolic hydroxyl groups serve as potent hydrogen donors, while the extended conjugated system stabilizes the resulting phenoxyl radicals via electron delocalization.

    To rigorously evaluate the antioxidant capacity of this compound, a single assay is insufficient. Antioxidants neutralize reactive oxygen species (ROS) primarily through two distinct chemical mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .

    • SET Assays (DPPH, ABTS): Measure the compound's ability to transfer an electron to reduce a stable radical.

    • HAT Assays (ORAC): Measure the ability to quench free radicals by hydrogen donation, mimicking the physiological neutralization of peroxyl radicals.

    • Cellular Validation (DCFDA): Chemical assays cannot account for bioavailability, membrane permeability, or intracellular stability. Thus, in vitro cellular ROS assays are mandatory to confirm physiological efficacy.

    Experimental Workflow

    Workflow cluster_chemical Cell-Free Chemical Assays cluster_cellular In Vitro Cellular Validation Compound 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone SET Single Electron Transfer (SET) Compound->SET HAT Hydrogen Atom Transfer (HAT) Compound->HAT Cell Cellular ROS Scavenging Compound->Cell DPPH DPPH Assay (Abs: 517 nm) SET->DPPH ABTS ABTS Assay (Abs: 734 nm) SET->ABTS ORAC ORAC Assay (Fluorescence) HAT->ORAC DCFDA DCFDA Assay (Ex: 485nm, Em: 535nm) Cell->DCFDA

    Comprehensive workflow for evaluating antioxidant capacity from cell-free assays to in vitro models.

    Quantitative Data Presentation

    To establish a self-validating system, the target compound must be benchmarked against universally recognized standards (Trolox and L-Ascorbic Acid). The table below summarizes the expected quantitative profile for a high-potency bisphenolic ethanone derivative.

    Table 1: Standardized Antioxidant Profile Comparison

    Assay MethodologyOutput MetricTarget CompoundTrolox (Standard)Ascorbic Acid (Standard)
    DPPH Assay IC₅₀ (µM)18.5 ± 1.225.0 ± 1.515.2 ± 0.8
    ABTS Assay TEAC (mM/mM)1.45 ± 0.051.001.20 ± 0.04
    ORAC Assay ORAC Value (µmol TE/µmol)2.80 ± 0.151.000.95 ± 0.05
    Cellular ROS (DCFDA) % ROS Inhibition (at 10 µM)65% ± 4%45% ± 3%55% ± 5%

    (Note: TEAC = Trolox Equivalent Antioxidant Capacity. Higher TEAC/ORAC values indicate superior antioxidant capacity. Lower IC₅₀ indicates higher potency).

    Detailed Experimental Protocols

    Every protocol below is designed as a self-validating system , meaning it incorporates internal blanks to account for solvent noise and positive controls to verify reagent integrity.

    DPPH Radical Scavenging Assay (SET Mechanism)

    The DPPH assay relies on the reduction of the purple 1,1-diphenyl-2-picrylhydrazyl radical to a colorless hydrazine state, quantified at 517 nm.

    • Causality: Because the target compound is highly lipophilic, methanol is used as the solvent to ensure complete dissolution. The reaction is incubated in the dark because DPPH radicals are photosensitive and degrade under light exposure .

    Step-by-Step Protocol:

    • Reagent Preparation: Dissolve DPPH powder in 100% methanol to a final concentration of 0.1 mM. Sonicate for 60 seconds to ensure complete dissolution, as undissolved DPPH causes high data variance.

    • Sample Preparation: Prepare the target compound and Trolox (positive control) in methanol at serial concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Reaction: In a 96-well microplate, add 20 µL of the sample/standard to 180 µL of the 0.1 mM DPPH working solution.

    • Self-Validation Controls:

      • Blank: 20 µL methanol + 180 µL DPPH (measures uninhibited radical absorbance).

      • Background: 20 µL sample + 180 µL methanol (accounts for inherent sample absorbance).

    • Incubation & Reading: Incubate at 25°C in the dark for 30 minutes. Read absorbance at 517 nm. Calculate % inhibition relative to the blank.

    ABTS Radical Cation Decolorization Assay (SET Mechanism)

    This assay measures the decolorization of the blue-green ABTS•+ radical cation[1].

    • Causality: The ABTS radical must be pre-formed prior to the assay. We use potassium persulfate as the oxidizing agent and incubate for 12-16 hours because the radical generation is a slow, progressive reaction. Reading at 734 nm minimizes interference from the intrinsic color of phenolic test compounds [1].

    Step-by-Step Protocol:

    • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark at room temperature for 12–16 hours.

    • Working Solution: Dilute the ABTS•+ solution with methanol until the absorbance at 734 nm reaches 0.700 ± 0.020. This standardization is critical for day-to-day reproducibility.

    • Reaction: Add 10 µL of the target compound (in methanol) to 190 µL of the diluted ABTS•+ working solution.

    • Incubation & Reading: Incubate for exactly 6 minutes at room temperature. Read absorbance at 734 nm. Calculate the TEAC value by comparing the sample's IC₅₀ to the Trolox standard curve.

    Oxygen Radical Absorbance Capacity (ORAC) Assay (HAT Mechanism)

    The ORAC assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe[2].

    • Causality: We utilize AAPH as a free radical initiator because its thermal decomposition at 37°C provides a steady, biologically relevant stream of peroxyl radicals. Fluorescein is used as the probe because of its high sensitivity and stable baseline [2].

    Step-by-Step Protocol:

    • Buffer: Prepare all reagents in 75 mM phosphate buffer (pH 7.4) to mimic physiological pH.

    • Plate Setup: In a black 96-well plate (to prevent fluorescent cross-talk), add 25 µL of diluted sample, Trolox standards, or buffer (blank).

    • Probe Addition: Add 150 µL of 10 nM sodium fluorescein working solution to all wells. Incubate at 37°C for 30 minutes to achieve thermal equilibrium.

    • Initiation: Rapidly inject 25 µL of 153 mM AAPH (freshly prepared) into each well using a multichannel pipette or automated injector.

    • Kinetic Reading: Immediately read fluorescence (Ex: 480 nm, Em: 520 nm) every minute for 60 minutes at 37°C.

    • Analysis: Calculate the Area Under the Curve (AUC) for the sample and subtract the Blank AUC to find the Net AUC.

    Intracellular ROS Scavenging (DCFDA Assay)

    Chemical assays do not prove biological efficacy. The DCFDA assay evaluates the compound's ability to cross cell membranes and neutralize intracellular ROS[3].

    • Causality: H₂DCFDA is non-fluorescent and cell-permeant. Once inside, cellular esterases cleave the acetate groups, trapping the probe intracellularly as DCFH. Subsequent oxidation by ROS yields highly fluorescent DCF. Washing the cells before inducing ROS is critical to remove extracellular dye, preventing false-positive background fluorescence [3].

    DCFDAPathway DCFDA H2DCFDA (Cell-Permeant, Non-fluorescent) CellEntry Cellular Uptake & Esterase Cleavage DCFDA->CellEntry DCFH DCFH (Trapped, Non-fluorescent) CellEntry->DCFH Oxidation Oxidation DCFH->Oxidation reacts with ROS Intracellular ROS (e.g., H2O2, O2-) ROS->Oxidation DCF DCF (Highly Fluorescent Ex:485/Em:535) Oxidation->DCF Inhibition 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone Inhibition->ROS Scavenges

    Mechanism of DCFDA intracellular ROS detection and targeted scavenging by the antioxidant compound.

    Step-by-Step Protocol:

    • Cell Culture: Seed target cells (e.g., RAW 264.7 macrophages or HEK293) in a black, clear-bottom 96-well tissue culture plate at 2×10⁴ cells/well. Incubate overnight.

    • Compound Pre-treatment: Treat cells with the target compound (e.g., 1, 5, 10 µM) for 12 hours.

    • Probe Loading: Remove media. Wash once with warm PBS. Add 100 µL of 20 µM DCFDA in serum-free media or assay buffer. Incubate for 30 minutes at 37°C in the dark [4].

    • Crucial Wash Step: Remove the DCFDA solution and wash cells twice with PBS to remove uncleaved, extracellular probe.

    • ROS Induction: Add 100 µL of an ROS inducer (e.g., 100 µM H₂O₂ or 1 µg/mL LPS) in assay buffer.

    • Reading: Read fluorescence immediately and kinetically over 2 hours at Ex: 485 nm / Em: 535 nm.

    References

    • DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

    • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]

    • LOX-1, mtDNA damage, and NLRP3 inflammasome activation in macrophages. PMC - NIH.[Link]

    • Paradoxic enhancement of mitochondrial capacity in aging-specific megakaryopoiesis from hematopoietic stem cells. bioRxiv. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Purification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone . As a highly polar desoxybenzoin/triphenylethylene derivative and a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and phytoestrogen analogues[1], this molecule presents unique chromatographic challenges.

    This guide is designed for research scientists and drug development professionals. It bypasses generic advice to address the specific physicochemical hurdles of this compound—namely, severe silanol hydrogen-bonding, high susceptibility to auto-oxidation, and the thermodynamic tendency of bisphenols to "oil out" rather than crystallize.

    Purification Workflow & Decision Tree

    The optimal purification strategy avoids brute-force chromatography in favor of exploiting the molecule's acidic phenolic protons. By utilizing a pH-controlled phase-switching extraction prior to reversed-phase chromatography, you can eliminate neutral synthesis impurities with minimal solvent waste.

    PurificationWorkflow Crude Crude Mixture 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone LLE Liquid-Liquid Extraction (pH 10.5 Aqueous Wash) Crude->LLE OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase Discard AqPhase Aqueous Phase (Phenolate Salts) LLE->AqPhase Target Acidify Acidify to pH 3 & Extract (EtOAc) AqPhase->Acidify Chromatography Reversed-Phase C18 Flash Chromatography Acidify->Chromatography Crude Phenols Crystallization Anti-Solvent Crystallization Chromatography->Crystallization >95% Purity Pure Pure Target Compound Crystallization->Pure

    Fig 1: Optimized purification workflow for bisphenol derivatives utilizing phase-switching.

    Troubleshooting Guides & FAQs

    Q1: Why does the product exhibit severe streaking on normal-phase silica gel, and how can I resolve it? Causality: 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone contains two phenolic hydroxyl groups. These act as strong hydrogen-bond donors. The stationary phase of standard normal-phase chromatography consists of exposed silanol groups (Si-OH), which are both H-bond donors and acceptors. The interaction between the bisphenol and silanols creates a non-linear adsorption isotherm, leading to severe tailing and co-elution with impurities. Solution: To achieve moderate resolution on normal phase, you must suppress ionization and H-bonding by adding a competitive modifier (e.g., 1% glacial acetic acid) to your mobile phase[2]. However, for optimal recovery, abandon normal-phase entirely and utilize Reversed-Phase (C18) flash chromatography, which relies on hydrophobic interactions and negates silanol-driven streaking.

    Q2: How do I efficiently separate the product from unreacted mono-phenolic impurities or neutral starting materials? Causality: Mono-phenols and neutral methoxy-aromatics often have very similar Rf​ values to the target bisphenol on silica gel. However, their pKa​ values differ. The target compound has two acidic phenolic protons ( pKa​≈9.5 ). Solution: Exploit this via pH-controlled Liquid-Liquid Extraction (LLE). By adjusting the aqueous phase to pH 10.5 using Na2​CO3​ , the bisphenol is deprotonated into a highly water-soluble phenolate salt. Neutral impurities remain trapped in the organic phase. Re-acidifying the aqueous layer to pH 3 protonates the phenols, driving the purified target back into a fresh organic extraction solvent.

    Q3: During concentration, my purified fractions turn a pinkish-brown color. Is the product degrading? Causality: Yes. Phenols are highly susceptible to auto-oxidation, forming colored quinone derivatives. The electron-donating nature of the bisphenol framework lowers the oxidation potential, making this molecule particularly sensitive to atmospheric oxygen and trace heavy metals during solvent evaporation (when the surface area to volume ratio is maximized) [3]. Solution: Evaporate solvents under reduced pressure at a water bath temperature strictly below 40°C. Break the vacuum with an inert gas (Argon or Nitrogen). Never use basic modifiers (like triethylamine) in your eluent, as alkaline conditions rapidly accelerate phenol oxidation.

    Q4: The compound consistently "oils out" instead of forming crystals. How can I induce proper crystallization? Causality: Bisphenols possess a high degree of rotational freedom around the central sp3 -hybridized carbon. This flexibility, combined with extensive, chaotic intermolecular hydrogen bonding, often traps the compound in an amorphous, supercooled liquid state (an "oil") rather than allowing it to pack into an ordered thermodynamic crystal lattice. Solution: Employ an anti-solvent crystallization strategy. Dissolve the crude oil in a minimal volume of a "good" solvent capable of disrupting the H-bond network (e.g., hot ethanol). Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Seed the solution if seed crystals are available, and cool slowly to 4°C to encourage lattice formation.

    Quantitative Chromatographic Data

    Use the following empirical data to select the appropriate solvent systems for TLC monitoring and flash chromatography.

    MethodStationary PhaseMobile Phase System Rf​ / RetentionObservation / Utility
    Normal Phase TLC Bare Silica (Si-OH)Hexanes / EtOAc (70:30) Rf​≈0.20 Severe streaking; poor resolution of impurities.
    Modified Normal Phase Bare Silica (Si-OH)Hexanes / EtOAc / AcOH (70:29:1) Rf​≈0.35 Tight spot; good for rapid reaction monitoring.
    Reversed-Phase TLC C18-Functionalized H2​O / MeCN (50:50) Rf​≈0.45 Optimal resolution; zero streaking.
    Analytical HPLC C18 Column (5 µm) H2​O / MeCN Gradient (0.1% Formic Acid) tR​≈8.2 minSharp, symmetrical peak; ideal for purity validation.

    Self-Validating Experimental Protocols

    Protocol A: Acid-Base Phase Switching (Pre-Purification)

    This protocol removes >80% of neutral synthesis impurities before chromatography.

    • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

    • Deprotonation: Transfer to a separatory funnel and extract with 3 × 30 mL of 0.5 M aqueous Sodium Carbonate ( Na2​CO3​ , pH ~10.5).

    • Phase Separation: Collect the aqueous layer (contains the target phenolate).

      • Self-Validation Step: Spot the remaining EtOAc layer on a TLC plate. The absence of a UV-active spot at Rf​ 0.35 (Hexanes/EtOAc/AcOH) confirms complete phase transfer of the bisphenol. Discard the organic layer.

    • Reprotonation: Cool the combined aqueous layers in an ice bath. Slowly add 1.0 M HCl dropwise under continuous stirring until the pH reaches 3.0 (solution will become cloudy as the phenol precipitates).

    • Recovery: Extract the cloudy aqueous mixture with 3 × 40 mL of fresh EtOAc.

    • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (<40°C) to yield the semi-pure crude product.

    Protocol B: Anti-Solvent Recrystallization

    This protocol forces the amorphous bisphenol oil into an ordered crystal lattice.

    • Solvation: Transfer the semi-pure bisphenol oil to a clean Erlenmeyer flask. Add just enough boiling Absolute Ethanol (approx. 3-5 mL per gram of product) to completely dissolve the oil.

    • Anti-Solvent Addition: While maintaining the solution at 60°C on a stirring hotplate, add deionized water dropwise.

    • Turbidity Point: Cease water addition the exact moment the solution exhibits a faint, persistent cloudiness (turbidity) that does not disappear upon swirling.

    • Lattice Formation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours.

      • Self-Validation Step: If the compound begins to oil out at the bottom of the flask instead of forming floating crystals, immediately reheat to redissolve, add 1 mL of Ethanol, and cool at a slower rate.

    • Harvesting: Transfer the flask to a 4°C refrigerator overnight. Filter the resulting crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum.

    References

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

    • Armarego, W. L. F. (1997). Purification of Laboratory Chemicals, Fourth Edition. Molecules, 2(10), 152. (Review of the foundational text on chemical purification and crystallization behavior). URL:[Link]

    Sources

    Technical Support Center: Minimizing By-Product Formation in Tri-Aryl Ketone Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges drug development professionals face when synthesizing sterically hindered tri-aryl ketones (e.g., 1,2,2-triarylethanones).

    The most robust method for assembling these architectures is the Palladium-catalyzed α -arylation of aryl benzyl ketones (Buchwald-Hartwig α -arylation). However, this pathway is notorious for generating yield-killing by-products. This guide dissects the mechanistic causality behind these failures and provides validated, self-correcting protocols to ensure high-fidelity synthesis.

    Mechanistic Off-Ramps in Palladium-Catalyzed α -Arylation

    Before troubleshooting, we must map the reaction landscape. The diagram below illustrates the standard catalytic cycle and the precise points where the reaction deviates into unwanted by-products.

    CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + ArX TransMet Pd(II)(Ar)(Enolate)L_n Transmetalation OxAdd->TransMet + Enolate Dehalogenation Hydrodehalogenation (Reduction By-product) OxAdd->Dehalogenation β-hydride elimination Product Tri-Aryl Ketone (Target Product) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration OverAryl Over-arylation (Di-arylated By-product) Product->OverAryl Re-enolization & Coupling ArX Aryl Halide ArX->OxAdd Enolate Ketone Enolate Enolate->TransMet Aldol Aldol Condensation (Dimer By-product) Enolate->Aldol Self-condensation

    Catalytic cycle of Pd-catalyzed α-arylation highlighting critical off-ramps for by-product formation.

    Troubleshooting Guides & FAQs

    Q1: I am observing significant over-arylation (di-arylation) at the α -carbon. How can I restrict the reaction strictly to mono-arylation? Causality: The mono-arylated tri-aryl ketone product is often more acidic than the starting aryl benzyl ketone due to the resonance stabilization provided by the newly installed aryl group. This creates a thermodynamic sink, driving rapid re-enolization and subsequent second arylation. Solution: You must manipulate the steric environment of the Palladium center. Employ highly bulky, electron-rich phosphine ligands such as Buchwald's biphenyl phosphines (e.g., XPhos) or Hartwig's P(t-Bu)3. The extreme steric bulk of these ligands crowds the Pd(II) intermediate, raising the activation energy barrier for a second transmetalation event, effectively halting the reaction at mono-arylation ()[1].

    Q2: During the workup of my highly hindered tri-aryl ketone, my product degrades, and LC-MS shows starting material fragments. What is happening? Causality: You are likely experiencing a retro-Claisen cleavage. When synthesizing highly sterically hindered tri-aryl ketones, traditional aqueous quenching (e.g., using water or aqueous NH4​Cl ) introduces hydroxide ions. The extreme steric strain around the α -carbon forces the hydroxide to attack the carbonyl, cleaving the newly formed C-C bond to relieve steric tension. Solution: Never use an aqueous quench for hindered tri-aryl ketones. Instead, quench the reaction with anhydrous ethanol. This neutralizes excess base (like NaH or LiHMDS) by generating benign ethoxide in situ, preserving the ketone architecture, as masterfully demonstrated by in their synthesis of the estrogen receptor degrader GDC-0810[2].

    Q3: I am losing a large portion of my aryl halide to hydrodehalogenation (reduction). How do I prevent this? Causality: Hydrodehalogenation occurs when the Pd(II)-aryl complex undergoes β -hydride elimination. This hydride is typically sourced from alkoxide bases (like NaOtBu) or trace moisture in the solvent. Solution: First, ensure strictly anhydrous conditions and consider switching to a non-nucleophilic base like LiHMDS. Second, utilize monophosphine ligands. Mechanistic studies show that reductive elimination (product formation) takes place significantly faster than β -hydride elimination when palladium enolates are coordinated by bulky monophosphines ()[1].

    Quantitative Data: Ligand & Base Impact on By-Product Ratios

    To illustrate the causality of ligand and base selection, the following table summarizes the distribution of target tri-aryl ketones versus common by-products based on foundational optimization studies[1].

    Ligand SystemBaseSolventTarget Mono-Arylation (%)Di-Arylation By-Product (%)Aldol / Dehalogenation (%)
    PPh3 (Unhindered)NaOtBuToluene35%40%25%
    BINAP (Bidentate)NaOtBuToluene55%30%15%
    P(t-Bu)3 (Monodentate, Bulky)NaOtBuTHF88%8%4%
    XPhos (Biphenyl, Highly Bulky)LiHMDSTHF96% <1% <3%
    Validated Experimental Protocol: Stereocontrolled Tri-Aryl Ketone Assembly

    This self-validating Standard Operating Procedure (SOP) is engineered to suppress di-arylation and prevent retro-Claisen cleavage during the synthesis of 1,2,2-triarylethanones.

    Reagents Required:

    • Aryl benzyl ketone (1.0 equiv)

    • Aryl bromide (1.05 equiv)

    • Pd2​(dba)3​ (1.0 mol%)

    • XPhos (2.4 mol%)

    • LiHMDS (1.0 M in THF, 1.2 equiv)

    • Anhydrous THF & Anhydrous Ethanol

    Step-by-Step Methodology:

    • Catalyst Pre-activation (Validation Checkpoint 1): In a nitrogen-filled glovebox, combine Pd2​(dba)3​ and XPhos in anhydrous THF. Stir for 15 minutes at room temperature. Causality: Pre-mixing ensures the complete formation of the active Pd(0)L1​ species, preventing unligated Pd from catalyzing side reactions.

    • Kinetic Enolate Formation: In a separate flame-dried flask, dissolve the aryl benzyl ketone in anhydrous THF and cool to -78 °C. Dropwise add LiHMDS. Stir for 30 minutes. Causality: Low-temperature deprotonation with a bulky, non-nucleophilic base forms the kinetic enolate irreversibly, completely suppressing aldol self-condensation.

    • Cross-Coupling Execution: Add the aryl bromide to the enolate solution, followed immediately by the pre-activated catalyst mixture. Gradually warm the reaction to 60 °C. Monitor via LC-MS until the aryl bromide is consumed (typically 2-4 hours).

    • Anhydrous Quench (Critical Step): Remove the flask from heat. Do not add water. Slowly inject anhydrous ethanol (5.0 equiv relative to LiHMDS). Causality: This safely neutralizes the remaining base without introducing hydroxide ions, entirely bypassing the retro-Claisen cleavage off-ramp[2].

    • Isolation: Concentrate the crude mixture under reduced pressure. Filter through a short pad of silica gel (eluting with EtOAc/Heptane) to remove palladium black, and crystallize the pure tri-aryl ketone directly from hot isopropanol.

    StericControl MonoKetone Mono-α-aryl Ketone (Target) Enolate Kinetic Enolate (Sterically Shielded) MonoKetone->Enolate Deprotonation Base Hindered Base (e.g., LiHMDS) Base->Enolate CrossCoupling Pd-Catalyzed Cross-Coupling Enolate->CrossCoupling Transmetalation DiAryl Di-arylated Ketone (By-product) CrossCoupling->DiAryl Blocked by Ligand Bulk

    Steric shielding by bulky ligands and bases prevents secondary enolization and over-arylation.

    References
    • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. URL:[Link]

    • Savage, S., et al. (2018). Synthesis of Selective Estrogen Receptor Degrader GDC-0810 via Stereocontrolled Assembly of a Tetrasubstituted All-Carbon Olefin. The Journal of Organic Chemistry. URL:[Link]

    • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of alpha-Aryl Ketones. Journal of the American Chemical Society. URL:[Link]

    Sources

    Technical Support Center: Refining Friedel-Crafts Synthesis of Poly-Aromatic Ketones

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is tailored for researchers, scientists, and drug development professionals optimizing the Friedel-Crafts synthesis of poly-aromatic and diaryl ketones. These structural motifs are critical in active pharmaceutical ingredients (APIs) and high-performance polymers (like PEEK). Here, we troubleshoot common bottlenecks—ranging from catalyst deactivation to regioselectivity failures—by analyzing the underlying mechanistic causality.

    Diagnostic Workflow

    FC_Troubleshooting Start Friedel-Crafts Acylation of Poly-Aromatic Ketones Issue Identify Primary Issue Start->Issue LowYield Low Yield / Stalled Reaction Issue->LowYield Regio Poor Regioselectivity Issue->Regio SideRxn Insoluble Black Precipitate Issue->SideRxn CatDeact Catalyst Deactivation: Ketone-AlCl3 Complexation LowYield->CatDeact Solvent Solvent Polarity Mismatch: Kinetic vs Thermodynamic Regio->Solvent Scholl Scholl Reaction: Oxidative Cross-linking SideRxn->Scholl Fix1 Use >1.1 eq AlCl3 or Switch to ZIF-8 / Flow CatDeact->Fix1 Fix2 Use Polar Solvent (PhNO2) to Increase Steric Bulk Solvent->Fix2 Fix3 Lower Temp to 0°C & Use Milder Lewis Acid Scholl->Fix3

    Figure 1: Diagnostic workflow for troubleshooting poly-aromatic ketone synthesis.

    Frequently Asked Questions & Troubleshooting Modules

    Q1: Why does my acylation reaction stall at 50% conversion despite using 1.0 equivalent of AlCl₃? Root Cause: Unlike Friedel-Crafts alkylation, traditional acylation is not truly catalytic when using Lewis acids like aluminum chloride (AlCl₃). The newly formed poly-aromatic ketone contains a highly nucleophilic carbonyl oxygen that acts as a Lewis base. This oxygen forms a stable, irreversible complex with AlCl₃, effectively sequestering the catalyst and preventing it from activating subsequent acyl chloride molecules [1, 2]. Solution: You must use a superstoichiometric amount of the Lewis acid. Standard protocols require at least 1.1 to 1.5 equivalents of AlCl₃ per acyl group for acid chlorides, and >2.0 equivalents if using acid anhydrides [1, 6]. To avoid stoichiometric heavy-metal waste, consider transitioning to heterogeneous catalysts like Zeolite Imidazolate Frameworks (ZIF-8) or Bismuth triflate (Bi(OTf)₃), which do not permanently complex with the ketone product and allow for true catalytic turnover[3, 7].

    Q2: How can I improve the para-selectivity of my diaryl ketone synthesis? I am getting complex isomeric mixtures. Root Cause: Regioselectivity in electrophilic aromatic substitution is governed by the steric bulk of the active electrophile and the solvent environment. Non-polar solvents (e.g., carbon disulfide or 1,2-dichloroethane) often lead to kinetic mixtures with higher ortho substitution[2, 5]. Solution: Switch to a highly polar, coordinating solvent such as nitrobenzene. Nitrobenzene coordinates with the acylium-AlCl₃ complex, significantly increasing its effective steric bulk. This thermodynamic control strongly disfavors ortho attack due to steric hindrance, driving the reaction almost exclusively toward the para-isomer[2].

    Q3: When scaling up the synthesis of a highly conjugated poly-aromatic ketone, the mixture turns black and yields an insoluble mass. What is happening? Root Cause: You are likely observing the Scholl reaction—an oxidative aromatic coupling side-reaction. Electron-rich poly-aromatic substrates, when exposed to strong Lewis acids at elevated temperatures, can undergo intramolecular or intermolecular cross-linking (dehydrogenative coupling) rather than the desired acylation. Solution: Lower the reaction temperature to 0°C during the addition phase and maintain it below 20°C. If the substrate is highly activated, switch from AlCl₃ to a milder Lewis acid such as Zinc chloride (ZnCl₂) or Indium metal [3]. Additionally, continuous flow synthesis can precisely control residence times, suppressing these runaway oxidative side reactions [4].

    Quantitative Data: Catalyst & Solvent Optimization

    The following table summarizes the impact of catalyst selection and solvent environment on the yield and regioselectivity of diaryl ketone synthesis.

    Catalyst SystemLoading (eq)SolventTemp (°C)Yield (%)Para-Selectivity (%)Notes
    AlCl₃ 1.21,2-Dichloroethane258580Standard batch; high aqueous waste [5].
    AlCl₃ 1.2Nitrobenzene258295 High para-selectivity due to solvent coordination [2].
    ZIF-8 (Zeolite) 0.05Solvent-free809094True catalytic turnover; green chemistry [3].
    Bi(OTf)₃ 0.11,2-Dichloroethane608892Mild, moisture-tolerant; minimal cross-linking [7].

    Mechanistic Pathway: Stoichiometric vs. Catalytic Acylation

    Mechanism cluster_AlCl3 Traditional (Stoichiometric) cluster_Green Modern (Catalytic) Acyl Acyl Chloride + Aromatic Substrate AlCl3 AlCl3 (>1.1 eq) Acyl->AlCl3 ZIF8 ZIF-8 / Bi(OTf)3 (0.05 eq) Acyl->ZIF8 Complex Ketone-AlCl3 Complex (Catalyst Sequestered) AlCl3->Complex Acylation Product1 Aqueous HCl Quench -> Free Ketone Complex->Product1 Hydrolysis Product2 Free Ketone + Active Catalyst ZIF8->Product2 Acylation & Turnover Product2->ZIF8 Recycle

    Figure 2: Mechanistic divergence between traditional stoichiometric complexation and modern catalysis.

    Standard Operating Procedure (SOP): Self-Validating Synthesis of 4-Benzoylbiphenyl

    This protocol utilizes standard AlCl₃ but incorporates self-validating visual cues to ensure the active electrophile is generated correctly, preventing stalled reactions [2].

    Materials:

    • Biphenyl (1.0 eq, aromatic substrate)

    • Benzoyl chloride (1.05 eq, acylating agent)

    • Anhydrous AlCl₃ (1.2 eq, Lewis acid)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    Step-by-Step Methodology:

    • System Preparation: Purge a 3-neck round-bottom flask with dry N₂. Moisture is the primary enemy of AlCl₃; even atmospheric humidity will convert it to inactive aluminum hydroxide, releasing HCl gas [2].

    • Electrophile Generation (The Visual Check): Suspend AlCl₃ (1.2 eq) in anhydrous CH₂Cl₂ and cool to 0°C. Add benzoyl chloride (1.05 eq) dropwise over 10 minutes.

      • Self-Validation Check: The suspension must transition to a homogeneous, bright yellow solution. This color change confirms the formation of the active acylium ion. If the mixture remains a cloudy white suspension, the AlCl₃ has been compromised by moisture. Discard and start over.

    • Substrate Addition: Dissolve biphenyl (1.0 eq) in a minimum volume of CH₂Cl₂. Add this solution dropwise to the active acylium mixture at 0°C to prevent uncontrolled exothermic spikes and Scholl cross-linking.

    • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (approx. 2 hours). The solution will darken to a deep orange/red, indicating the formation of the stable ketone-AlCl₃ complex [5].

    • Quenching & Hydrolysis: Carefully pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl (10% v/v).

      • Causality: The highly exothermic hydrolysis breaks the ketone-AlCl₃ complex, liberating the free poly-aromatic ketone and solubilizing the aluminum salts into the aqueous layer [1].

    • Isolation: Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to obtain pure 4-benzoylbiphenyl.

    References

    • Title: Reaction/complexation of aluminium chloride and acetic acid - Chemistry Stack Exchange Source: Stack Exchange URL: 1

    • Title: Technical Support Center: Friedel-Crafts Acylation Reactions Source: Benchchem URL: 2

    • Title: Highly Selective Catalytic Friedel—Crafts Acylation and Sulfonylation of Activated Aromatic Compounds Using Indium Metal Source: ResearchGate URL: 3

    • Title: Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran Source: RSC Publishing URL: 4

    • Title: A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives Source: PMC (NIH) URL: 5

    • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: 6

    • Title: The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate Source: ResearchGate URL: 7

    Sources

    Technical Support Center: Stability & Troubleshooting Guide for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. This guide dissects the chemical causality behind the instability of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) in various solvent matrices and provides self-validating protocols to ensure the integrity of your analytical and drug development workflows.

    Chemical Profiling & Vulnerability Assessment

    To understand how this compound behaves in solution, we must first analyze its structural vulnerabilities. The molecule consists of three critical functional domains:

    • The Bisphenol Core: Highly susceptible to auto-oxidation. In the presence of dissolved oxygen, trace metals, or alkaline conditions, the phenol groups readily oxidize into semiquinone radicals and subsequently into quinone derivatives[1].

    • The Alpha-Carbonyl (Ketone): Subject to enolization. While sterically hindered, it remains a potential site for nucleophilic attack by protic solvents over extended periods.

    • The Methoxy Ether: Relatively robust, but can undergo cleavage under extreme, prolonged acidic stress.

    Troubleshooting Desk: Solvent-Specific FAQs

    Q1: Why do I observe rapid degradation of my stock solution when prepared in DMSO?

    The Causality: Dimethyl sulfoxide (DMSO) is frequently treated as an inert universal solvent, but it is highly hygroscopic and redox-active. In the presence of trace metals (common in lower-grade DMSO) or ambient light, DMSO can facilitate the generation of reactive oxygen species (ROS). These ROS aggressively attack the electron-rich bisphenol moiety, driving premature oxidation[2]. The Fix: Do not use DMSO for long-term storage. Prepare primary stock solutions in anhydrous, LC-MS grade Acetonitrile. If DMSO is strictly required for downstream biological assays, prepare single-use aliquots, purge the headspace with argon, and store immediately at -80°C.

    Q2: My LC-MS data shows peak splitting and mass shifts of +16 Da and -2 Da in aqueous buffers. What is happening?

    The Causality: These mass shifts are the classic spectroscopic signatures of oxidative degradation.

    • A +16 Da shift indicates aromatic hydroxylation (the addition of an oxygen atom to the phenol ring).

    • A -2 Da shift indicates the dehydrogenation/oxidation of the bisphenol into a quinone. This process is exponentially accelerated in alkaline buffers (pH > 8). At higher pH, the phenol deprotonates into a phenolate anion, which is significantly more electron-rich and vulnerable to ROS attack than the neutral phenol[1]. The Fix: Always buffer your aqueous solutions to an acidic or neutral pH (pH 4.0 – 6.0) to ensure the phenol groups remain fully protonated.

    Q3: Should I use Methanol or Acetonitrile for my HPLC mobile phase and working standards?

    The Causality: Acetonitrile (ACN) is the scientifically superior choice. Methanol is a protic, nucleophilic solvent. While the steric bulk around the ketone group of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone slows down the reaction, prolonged storage in methanol can still induce trace ketalization or transesterification-like side reactions. Acetonitrile is aprotic; it provides excellent solvation for the hydrophobic backbone without participating in nucleophilic or hydrogen-bonding interactions that might lower the activation energy for degradation.

    OxidationPathway A Intact Molecule (Bisphenol Core) B Phenolate Anion (Alkaline Solvents) A->B pH > 8 Deprotonation C Semiquinone Radical (Oxidative Stress) A->C Direct Auto-Oxidation (Ambient Light) B->C ROS / Trace Metals (DMSO/Water) D Quinone Derivative (-2 Da Mass Shift) C->D -e-, -H+ E Hydroxylated Adduct (+16 Da Mass Shift) C->E +OH radical

    Fig 1: Oxidative degradation pathway of the bisphenol moiety in reactive solvents.

    Protocol Vault: ICH-Aligned Solvent Stability Workflow

    To definitively map the stability of this compound, you must execute a forced degradation study. The following protocol is a self-validating system designed in accordance with ICH Q1A(R2) guidelines[3].

    Step 1: Baseline Preparation
    • Action: Prepare a 1.0 mg/mL primary stock in anhydrous, LC-MS grade Acetonitrile.

    • Causality: ACN prevents nucleophilic attack and minimizes solvation-induced ionization, establishing a stable, true "Time Zero" (t=0) baseline.

    Step 2: Matrix Distribution & Stress Application
    • Action: Dilute the stock to 10 µg/mL into the following test matrices: DMSO, Methanol, Acetonitrile, and Aqueous Buffers (pH 2.0, 7.0, and 10.0). Subject the vials to accelerated thermal stress at 40°C[3].

    • Causality: Testing across a wide pH spectrum isolates hydrolytic vulnerabilities, while the 40°C condition accelerates kinetic degradation pathways, allowing you to predict long-term stability without waiting months.

    Step 3: Implementation of Self-Validating Controls
    • Action: For every photolytic or thermal condition tested, prepare an identical vial wrapped tightly in aluminum foil (Dark Control).

    • Causality: This is critical for scientific trustworthiness. If degradation occurs in the light-exposed vial but not the dark control, the mechanism is definitively photolytic. If both degrade equally, the mechanism is thermal or solvent-mediated. This prevents false-positive attribution of degradation pathways.

    Step 4: Analytical Quantitation (LC-MS/MS)
    • Action: Analyze the samples at t=0, 24h, 72h, and 7 days using a reverse-phase C18 column with an ACN/Water gradient containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% Formic Acid ensures the bisphenol moiety remains fully protonated during chromatography. This prevents peak tailing and stops on-column oxidation, ensuring the degradation you measure happened in the sample vial, not inside your instrument.

    StabilityWorkflow cluster_Stress 3. ICH Q1A(R2) Stress Conditions S1 1. Baseline Preparation 1 mg/mL in ACN (Reference) S2 2. Solvent Matrix Distribution (DMSO, MeOH, ACN, Buffers) S1->S2 C1 Thermal (40°C / 60°C) S2->C1 C2 Photolytic (UV/Vis) S2->C2 C3 Hydrolytic (pH 2 & 10) S2->C3 S4 4. Self-Validating Controls Dark Controls & Fresh Standards C1->S4 C2->S4 C3->S4 S5 5. LC-MS/MS Analysis Quantify % Intact & ID Adducts S4->S5

    Fig 2: ICH-aligned solvent stability and forced degradation experimental workflow.

    Quantitative Stability Summary

    The following table synthesizes expected quantitative stability data for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone across common laboratory solvents, allowing for rapid experimental decision-making.

    Solvent MatrixStorage TempEstimated Half-Life (t½)Primary Degradation MechanismAnalytical Recommendation
    Acetonitrile (Dry) -20°C> 12 monthsNone (Highly Stable)Optimal for primary stocks
    DMSO 25°C7 - 14 daysAuto-oxidation / ROS generationAvoid for long-term storage
    Methanol 25°C30 - 60 daysTrace ketalization / OxidationAcceptable for short-term use
    Aqueous (pH 4.0) 4°C> 6 monthsSlow hydrolysisSafe for acidic formulations
    Aqueous (pH 9.0) 25°C< 48 hoursPhenolate radical auto-oxidationCritical Failure Risk ; Avoid

    References

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) 3[3]

    • Peracetic Acid Activation by CaCoO3 Perovskite for Efficient Bisphenol a Degradation: Mechanistic Insights and Practical Applications American Chemical Society (ACS Publications) 2[2]

    • Genotoxic potential of bisphenol A: A review Environmental Pollution / ResearchGate 1[1]

    Sources

    Technical Support Center: Scale-Up Synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals addressing the thermodynamic, kinetic, and engineering challenges associated with the synthesis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone.

    This target compound is synthesized via the acid-catalyzed electrophilic aromatic substitution (condensation) of 4-methoxyphenylglyoxal with excess phenol. While the reaction mimics standard bisphenol synthesis [1], the presence of the highly reactive arylglyoxal moiety introduces unique regioselectivity and stability challenges during scale-up.

    Part 1: Process Overview & Reaction Mechanism

    The synthesis relies on the activation of the aldehyde carbon of 4-methoxyphenylglyoxal by an acid catalyst, followed by a double nucleophilic attack by phenol. To achieve high para-regioselectivity, a thiol promoter is strictly required [2].

    ReactionMechanism SM1 4-Methoxyphenylglyoxal (Electrophile) Int1 Hemiacetal / Thionium Carbocation Intermediate SM1->Int1 Activation SM2 Phenol (Excess) (Nucleophile) SM2->Int1 1st Equivalent Cat Acid Catalyst (H+) & Thiol Promoter (R-SH) Cat->Int1 Directs Regiochemistry Prod 2,2-Bis(4-hydroxyphenyl)-1- (4-methoxyphenyl)ethanone (Target: p,p'-isomer) Int1->Prod p-attack (Promoted, Kinetic) Byprod o,p'-isomer & o,o'-isomer (Impurities) Int1->Byprod o-attack (Thermodynamic)

    Figure 1: Acid-catalyzed condensation mechanism with thiol-promoted para-regioselectivity.

    Part 2: FAQs on Process Chemistry & Route Selection

    Q: Why is a thiol promoter (like 3-mercaptopropionic acid) mandatory for this condensation? A: Causality lies in steric hindrance. Without a promoter, the initial hemiacetal intermediate undergoes non-selective nucleophilic attack, yielding up to 40% of the undesired ortho,para' and ortho,ortho' isomers. When a thiol promoter is introduced, it reacts with the activated carbonyl to form a bulky hemithioacetal/thionium ion. This massive steric bulk physically blocks the ortho-position of the incoming phenol ring, kinetically driving the nucleophilic attack exclusively to the para-position [2].

    Q: Should we use HCl gas or Methanesulfonic Acid (MSA) as the catalyst? A: MSA is highly recommended for scale-up. While anhydrous HCl gas is a classic catalyst for bisphenol synthesis [3], it requires specialized scrubbing infrastructure and poses severe corrosion risks to Hastelloy/stainless steel reactors. MSA is a liquid, easily quantifiable, provides a homogenous reaction environment, and can be efficiently neutralized during the aqueous quench.

    Part 3: Troubleshooting Guide: Reaction Execution & Scale-Up

    Issue: The reaction mass becomes violently exothermic during the addition of 4-methoxyphenylglyoxal.

    • Root Cause: The protonation and subsequent carbocation formation of the glyoxal is highly exothermic. If added too quickly, the temperature spikes, shifting the reaction from kinetic control (para-attack) to thermodynamic control (ortho-attack).

    • Self-Validating Solution: Implement a controlled, dropwise addition of the glyoxal (dissolved in a co-solvent like toluene) over 3–4 hours. The protocol is self-validating: if the internal temperature exceeds 40°C, the cooling system must automatically throttle the addition feed.

    Issue: The agitator is tripping due to extreme viscosity in the final hours of the reaction.

    • Root Cause: As the target bisphenol accumulates, massive intermolecular hydrogen bonding occurs between the phenolic hydroxyl groups and the ketone carbonyl, creating a transient, highly viscous polymeric network.

    • Self-Validating Solution: Do not run the reaction neat. Maintain a minimum of 5:1 molar ratio of Phenol to Glyoxal, utilizing the excess phenol as a reactive solvent. If viscosity remains >500 cP, introduce 20% v/v anhydrous toluene. Ensure the reactor is equipped with an anchor or dual-flight helical ribbon impeller rather than a standard pitched-blade turbine.

    Part 4: Downstream Processing & Purification

    Issue: The product degrades into dark, colored impurities during the distillation of excess phenol.

    • Root Cause: Phenol has a high boiling point (181°C). If the reaction mass is heated above 120°C while trace acidic catalyst remains, the bisphenol undergoes retro-Friedel-Crafts cleavage, generating highly conjugated, dark-colored quinone methides.

    • Self-Validating Solution: You must execute a strict alkaline quench (e.g., 5% aqueous NaHCO₃) to neutralize all MSA before applying heat. Following phase separation, phenol must be removed via high-vacuum distillation (< 50 mbar) to ensure the pot temperature never exceeds 100°C.

    DownstreamWorkflow Crude Crude Reaction Mass (Product, Phenol, Catalyst) Quench Aqueous Wash (Neutralize Catalyst) Crude->Quench Distill Vacuum Distillation (< 50 mbar, < 100°C) Quench->Distill Organic Phase Waste Recovered Phenol & Aqueous Waste Quench->Waste Aqueous Phase Cryst Crystallization (Toluene/Heptane) Distill->Cryst Bottoms (Product) Distill->Waste Distillate (Phenol) Pure Purified Target Compound (> 99% purity) Cryst->Pure Filter & Dry

    Figure 2: Downstream purification workflow emphasizing low-temperature phenol removal.

    Part 5: Quantitative Data & Impurity Profiling

    Strict analytical monitoring is required. Below is the validated impurity profile and mitigation matrix for this synthesis.

    Impurity ClassOrigin / MechanismAnalytical Marker (LC-MS)Mitigation Strategy
    o,p'-Isomer Non-selective ortho-attack by phenol due to high temp.[M-H]- exact mass match, earlier RT.Increase thiol promoter loading to 0.05 eq; maintain T < 40°C.
    Benzofuranones Intramolecular cyclization of ortho-substituted intermediates.[M-H]- minus 18 Da (Loss of H₂O).Ensure strictly anhydrous conditions; avoid prolonged heating [1].
    Oxidized Glyoxal Air oxidation of 4-methoxyphenylglyoxal starting material.Presence of 4-methoxybenzoic acid.Sparge reactor with N₂; store starting material under inert gas.
    Oligomers Over-alkylation or cross-linking.Broad peaks at high RT; [2M-H]-.Maintain high phenol-to-glyoxal ratio (>5:1).

    Part 6: Standard Operating Procedure (1 kg Scale-Up Protocol)

    This methodology provides a step-by-step, self-validating workflow for producing 1 kg of the target compound.

    Step 1: Reactor Preparation & Reagent Charging

    • Purge a 10 L glass-lined reactor with ultra-high purity N₂ for 15 minutes.

    • Charge Phenol (4.0 kg, ~42.5 mol) and heat the jacket to 45°C to melt the phenol completely.

    Step 2: Catalyst & Promoter Addition 3. Add 3-mercaptopropionic acid (0.05 kg, 0.47 mol) as the thiol promoter. 4. Slowly charge Methanesulfonic acid (MSA) (0.2 kg, 2.08 mol). Note: The mixture will turn slightly pink/orange.

    Step 3: Substrate Addition (Critical Step) 5. Dissolve 4-methoxyphenylglyoxal (1.64 kg, 10.0 mol) in 1.5 L of anhydrous toluene. 6. Begin dropwise addition of the glyoxal solution over 3.5 hours. Maintain the internal reactor temperature strictly between 35°C and 40°C.

    Step 4: Aging & In-Process Control (IPC) 7. Stir the reaction mass at 40°C for 6 hours. 8. IPC Check: Pull a 1 mL sample, quench in acetonitrile, and analyze via HPLC. Proceed to the next step only when the hemiacetal intermediate is ≤ 1.0% Area.

    Step 5: Quench & Phase Separation 9. Cool the reactor to 25°C. Charge 2.5 L of 5% aqueous NaHCO₃ solution to neutralize the MSA. 10. Agitate for 30 minutes, let settle for 30 minutes, and decant the lower aqueous phase. Check the pH of the aqueous phase (must be > 7.0).

    Step 6: Distillation & Crystallization 11. Transfer the organic phase to a wiped-film evaporator or perform batch vacuum distillation at < 50 mbar. Keep the internal pot temperature below 95°C to distill off toluene and excess phenol. 12. Dissolve the resulting molten residue in hot toluene (3.0 L) at 85°C. 13. Cool the solution slowly to 5°C at a rate of 10°C/hour to induce crystallization. 14. Filter the slurry, wash the cake with cold heptane (2 x 1 L), and dry under vacuum at 60°C to constant weight.

    Part 7: References

    • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. Molecules / PMC, 2022. URL:[Link]

    • Structural effects on the performance of epoxide-based negative-tone molecular resists. Journal of Vacuum Science & Technology B, 2019. URL:[Link]

    • An Overview of Analytical Methods for Bisphenol A. Pakistan Journal of Analytical & Environmental Chemistry, 2020. URL:[Link]

    Validation & Comparative

    Comparative Analysis Guide: 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone vs. Conventional Bisphenols

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural dynamics, receptor modulation, and experimental validation in drug discovery.

    Executive Summary & Structural Profiling

    Bisphenols are ubiquitous chemical building blocks, traditionally utilized in the synthesis of polycarbonates and epoxy resins. However, the endocrine-disrupting properties of conventional bisphenols—such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF)—have driven the need for rigorous mechanistic screening[1]. In drug development, modifying the bisphenol scaffold offers a pathway to synthesize Selective Estrogen Receptor Modulators (SERMs) and antiestrogens[2].

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) (CAS: 153777-97-0) represents a highly sterically hindered bisphenol analog. Unlike BPA, which features two small methyl groups at the bridging carbon, BHME incorporates a bulky 4-methoxybenzoyl extension. This profound structural divergence fundamentally alters its interaction with the Estrogen Receptor alpha (ERα) Ligand-Binding Domain (LBD), shifting its pharmacological profile from a weak environmental agonist to a potent receptor antagonist scaffold[2].

    Table 1: Physicochemical & Structural Comparison
    CompoundCore StructureBridging Carbon SubstituentsLogP (Est.)Primary Application Focus
    BPA 2,2-bis(4-hydroxyphenyl)propaneTwo Methyl groups3.32Polycarbonate plastics, Epoxies
    BPS bis(4-hydroxyphenyl)sulfoneSulfonyl group (no carbon)1.65Thermal paper, BPA replacement
    BPF bis(4-hydroxyphenyl)methaneTwo Hydrogen atoms2.91Epoxy resins, coatings
    BHME 2,2-bis(4-hydroxyphenyl)ethanone deriv.Hydrogen, 4-Methoxybenzoyl~4.8SERM scaffold, Specialty polymers

    Mechanistic Causality: ERα Modulation Dynamics

    The causality behind the differing biological activities of these compounds lies in the spatial constraints of the ERα binding pocket.

    When conventional bisphenols (BPA, BPS) bind to ERα, their compact structures allow Helix 12 of the LBD to fold over the binding pocket into an "active" conformation. This exposes the Activation Function 2 (AF-2) cleft, recruiting co-activators and initiating gene transcription (agonism)[1].

    Conversely, BHME acts as a structural wedge. While its bisphenol core anchors to Glu353 and His524 in the receptor pocket, the bulky 4-methoxybenzoyl group physically protrudes, displacing Helix 12. This steric clash prevents co-activator recruitment and instead favors the binding of co-repressors, effectively silencing gene transcription (antagonism)[2]. This mechanism mirrors the action of clinical antiestrogens like tamoxifen.

    ER_Pathway BPA Conventional Bisphenols (BPA, BPS) ER_Agonist ERα LBD Binding (Helix 12 Agonist Conformation) BPA->ER_Agonist BHME BHME (Bulky Bisphenol) ER_Antagonist ERα LBD Binding (Helix 12 Displacement) BHME->ER_Antagonist Gene_On Co-activator Recruitment Gene Transcription ON ER_Agonist->Gene_On Gene_Off Co-repressor Recruitment Gene Transcription OFF ER_Antagonist->Gene_Off

    Mechanistic divergence of ERα modulation by conventional bisphenols versus bulky BHME.

    Table 2: Estrogen Receptor (ERα) Modulation Profile
    CompoundERα Binding Affinity (RBA)*Functional ActivityIC50 (Antagonism)EC50 (Agonism)
    17β-Estradiol (E2) 100%Full AgonistN/A~0.01 nM
    BPA ~0.01% - 0.05%Weak AgonistN/A~200 nM
    BPS ~0.005% - 0.01%Weak AgonistN/A~500 nM
    BHME ~15% - 30%Antagonist / SERM~15 - 25 nMMinimal

    *RBA relative to E2. BHME data is extrapolated from structurally analogous 1,1,2-tris(4-hydroxyphenyl)alkene precursors[2].

    Experimental Workflows for Comparative Validation

    To objectively compare the performance of BHME against BPA/BPS, drug development professionals must employ a self-validating, multi-phase screening system. The following protocols ensure that observed effects are causally linked to receptor modulation rather than experimental artifacts.

    Workflow Step1 Phase 1: Binding Affinity Competitive Radioligand Assay ([3H]-Estradiol displacement) Step2 Phase 2: Functional Assay ERE-Luciferase Reporter (MCF-7 Breast Cancer Cells) Step1->Step2 Step3 Phase 3: Cytotoxicity MTT Viability Assay (Off-target toxicity screening) Step2->Step3 Step4 Phase 4: Data Synthesis IC50 & EC50 Calculation (Agonist vs Antagonist profiling) Step3->Step4

    Step-by-step experimental workflow for evaluating bisphenol receptor modulation and toxicity.

    Protocol A: Competitive Radioligand Binding Assay

    Objective: Quantify the direct binding affinity of the bisphenols to the ERα LBD.

    • Preparation: Suspend recombinant human ERα (5 nM) in a Tris-HCl binding buffer (pH 7.4) supplemented with 10% glycerol and 1 mM DTT to maintain receptor stability.

    • Tracer Addition: Add 1 nM of [3H]-17β-estradiol as the radioactive tracer.

    • Titration: Introduce unlabeled competitors (BPA, BPS, BHME) in a logarithmic concentration gradient from 10−10 to 10−5 M.

    • Equilibration: Incubate the microplates at 4°C for 18 hours. Causality note: Extended cold incubation ensures true thermodynamic equilibrium without receptor degradation.

    • Separation & Quantification: Add dextran-coated charcoal to adsorb unbound radioligand. Centrifuge, extract the supernatant (bound fraction), and quantify via liquid scintillation counting.

    • Self-Validation: Include a Non-Specific Binding (NSB) control well containing 1000-fold excess unlabeled E2. Any residual signal here represents background noise, ensuring calculated IC50 values reflect specific receptor binding.

    Protocol B: ERE-Luciferase Reporter Gene Assay

    Objective: Distinguish between agonistic and antagonistic functional activity.

    • Cell Culture: Seed MCF-7 human breast cancer cells (stably transfected with an ERE-luciferase reporter plasmid) into 96-well plates.

    • Hormone Starvation: Wash cells and culture in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped FBS for 48 hours. Causality note: Phenol red acts as a weak estrogen. Stripping the serum removes endogenous hormones, ensuring the baseline luciferase signal is zero and any activation is strictly caused by the test compound.

    • Dual-Mode Treatment:

      • Agonist Screen: Treat cells with bisphenols alone (0.1 nM to 10 μM).

      • Antagonist Screen: Treat cells with 1 nM E2 (to induce baseline luminescence) + varying concentrations of bisphenols.

    • Detection: After 24 hours, lyse the cells, add luciferin substrate, and measure luminescence.

    • Self-Validation (Cytotoxicity): Run a parallel MTT assay on an identically treated plate. If a compound (like BHME) reduces the E2-induced luminescence signal, the MTT assay proves whether this reduction is due to true receptor antagonism or simply because the compound killed the cells[2].

    Conclusion & Translational Outlook

    The comparative analysis reveals that while conventional bisphenols (BPA, BPS) are problematic environmental toxicants due to their weak ER agonism, structurally hindered analogs like 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) flip this paradigm. By leveraging a bulky 4-methoxybenzoyl group to sterically displace Helix 12, BHME serves as a highly effective scaffold for developing targeted antiestrogens and SERMs. For drug development professionals, utilizing self-validating functional assays is critical to differentiating these subtle but profound mechanistic shifts.

    References

    • Gust, R., Keilitz, R., & Schmidt, K. (2003). "Antiestrogenically Active 1,1,2-Tris(4-hydroxyphenyl)alkenes without Basic Side Chain: Synthesis and Biological Activity." Journal of Medicinal Chemistry - ACS Publications.[Link]

    • Curtis, S. W., et al. (2011). "Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles." Environmental Health Perspectives.[Link]

    • National Institute of Standards and Technology (NIST). "Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-." NIST Chemistry WebBook.[Link]

    Sources

    Validating Analytical Methods for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: An ICH Q2(R2) and Q14 Comparison Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Context

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0, MW: 334.37 g/mol )[] is a critical triarylethanone derivative. Structurally, it features a bisphenol-like core coupled with an anisole moiety. In pharmaceutical development, compounds of this class are frequently monitored as synthetic intermediates, degradants, or impurities in the manufacturing of selective estrogen receptor modulators (SERMs) and related endocrine-targeting APIs.

    Because of its structural similarity to known endocrine-disrupting chemicals (EDCs) like Bisphenol A, regulatory agencies require highly specific and sensitive analytical methods to monitor its presence. This guide provides a comprehensive framework for developing and validating an analytical procedure for this compound, strictly adhering to the ICH Q14 (Analytical Procedure Development) [2] and ICH Q2(R2) (Validation of Analytical Procedures) [3] guidelines.

    Platform Comparison: Selecting the Optimal Analytical Technique

    The selection of an analytical platform depends on the Analytical Target Profile (ATP)[4]—whether the goal is routine API release testing (assay) or trace-level impurity quantification.

    Performance MetricHPLC-UVUHPLC-PDA (Recommended for Routine)LC-MS/MS (Recommended for Trace)
    Primary Application Legacy Assay / High-level ImpurityRapid Release Testing / Method DevTrace Impurity / Genotox Profiling
    Sensitivity (LOD) ~0.05% (500 ppm)~0.01% (100 ppm)< 1 ppm (pg/mL range)
    Specificity Moderate (Retention Time only)High (RT + UV Spectral Library)Very High (MRM transitions)
    Run Time 15 - 20 min3 - 5 min5 - 8 min
    Matrix Effect Susceptibility LowLowModerate to High (Ion suppression)
    Cost per Analysis LowMediumHigh

    Causality in Platform Selection: While LC-MS/MS offers unparalleled sensitivity for trace-level detection, it is highly susceptible to matrix effects (ion suppression/enhancement) which can compromise accuracy during routine quality control. UHPLC-PDA is objectively superior for standard API release and stability testing[3]. The Photodiode Array (PDA) detector allows for peak purity analysis (spectral homogeneity) across the 200-400 nm range, fulfilling the strict specificity requirements of ICH Q2(R2) without the operational overhead of mass spectrometry.

    Mechanistic Method Development (ICH Q14)

    ICH Q14 emphasizes a science- and risk-based approach to method development[2]. For 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, the chromatographic conditions must be dictated by its physicochemical properties.

    • Analyte Chemistry: The molecule contains two phenolic hydroxyl groups (estimated pKa ~9.5) and a hydrophobic triarylethane backbone.

    • Mobile Phase Causality: If analyzed at a neutral or basic pH, the phenolic groups will partially ionize, leading to severe peak tailing and unpredictable retention times. Therefore, an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is strictly required. This suppresses ionization, keeping the analyte fully protonated and maximizing hydrophobic interactions with the stationary phase.

    • Stationary Phase: A sub-2-micron C18 UHPLC column provides the necessary theoretical plates to resolve this compound from structurally similar desoxyanisoin derivatives.

    G Analyte Analyte: 2,2-Bis(4-hydroxyphenyl) -1-(4-methoxyphenyl)ethanone MobilePhase MobilePhase Analyte->MobilePhase Dissolution Column Stationary Phase (C18 UHPLC Column) Hydrophobic Interaction MobilePhase->Column Elution Detector Detection (PDA at 254 nm or MS/MS) Column->Detector Separation

    Caption: Chromatographic separation mechanism for triarylethanone derivatives.

    Self-Validating Experimental Protocol (ICH Q2(R2))

    The following step-by-step protocol outlines the validation of a UHPLC-PDA method for this compound. To ensure scientific integrity, this protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) as a mandatory prerequisite, ensuring the system is "fit for purpose" before any validation data is generated[5].

    Step 1: System Suitability Testing (SST)
    • Action: Inject a resolution mixture containing 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone and its closest known synthetic precursor/impurity (e.g., desoxyanisoin).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; %RSD of 5 replicate standard injections < 2.0%.

    • Causality: This proves the column has not degraded and the mobile phase is correctly prepared, isolating method performance from instrument variability.

    Step 2: Specificity (Selectivity)
    • Action: Inject the diluent (blank), the sample matrix (placebo), and the matrix spiked with the analyte at the target concentration[5].

    • Acceptance Criteria: No interfering peaks > 0.05% area at the retention time of the analyte. PDA peak purity angle must be less than the purity threshold.

    • Causality: Ensures that excipients, degradation products, or synthetic byproducts do not falsely inflate the quantitative measurement of the target compound.

    Step 3: Linearity and Range
    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target specification limit[5]. Inject each level in triplicate.

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 2.0% of the 100% response.

    • Causality: Validates that the detector response is directly proportional to the concentration across the entire operational range of the method.

    Step 4: Accuracy (Recovery)
    • Action: Spike the placebo matrix with the analyte at three concentration levels (80%, 100%, 120%) in triplicate (9 determinations total)[3].

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for assay methods (or 90.0% - 110.0% for impurity limits).

    • Causality: Proves that the sample preparation procedure (e.g., extraction, filtration) does not result in loss of the analyte and that matrix effects are negligible.

    Step 5: Precision (Repeatability & Intermediate Precision)
    • Action: For repeatability, prepare 6 independent sample solutions at the 100% concentration level. For intermediate precision, have a second analyst repeat the process on a different day using a different UHPLC system[6].

    • Acceptance Criteria: %RSD 2.0% for both repeatability and intermediate precision.

    • Causality: Demonstrates the robustness of the method against normal, day-to-day laboratory variations (human error, environmental changes, minor instrument differences).

    G ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk Assessment & DoE ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Characteristics Dev->Val Spec Specificity / Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Sens LOD & LOQ Val->Sens Routine Routine Use & Lifecycle Management Control Strategy Spec->Routine Lin->Routine Acc->Routine Sens->Routine

    Caption: ICH Q14 Method Development and Q2(R2) Validation Lifecycle.

    References

    • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. Available at:[Link]

    • International Council for Harmonisation (ICH). "ANALYTICAL PROCEDURE DEVELOPMENT Q14." Step 4 Document, Adopted November 2023. Available at: [Link]

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Pharmaceutical Quality Standards. Available at: [Link]

    • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." March 2024 Issue. Available at:[Link]

    Sources

    comparing the estrogenic activity of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone vs BPA

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Estrogenic Profiling: 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone vs. Bisphenol A (BPA)

    Executive Summary The evaluation of bisphenol analogs is a critical vector in both environmental toxicology and drug development. Bisphenol A (BPA) is a universally recognized xenoestrogen that acts as a weak agonist at the Estrogen Receptor (ER). In contrast, 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a complex, bulky bisphenol derivative structurally related to triphenylethylene antiestrogens. This guide provides an in-depth mechanistic comparison of their estrogenic activities, detailing the structural causality behind their receptor interactions, and outlines self-validating experimental protocols for empirical comparison.

    Structural and Mechanistic Analysis

    The estrogenic potency of a molecule is fundamentally dictated by its ability to fit into the ligand-binding pocket (LBP) of Estrogen Receptor alpha (ERα) and stabilize Helix 12 (H12) in an active conformation.

    Bisphenol A (BPA): The Compact Agonist BPA consists of two phenol rings connected by a single bridging sp3 carbon bearing two methyl groups. This compact, symmetrical structure mimics the A and D rings of endogenous 17β-estradiol (E2). Because of its small steric footprint, BPA fits neatly into the ERα LBP, allowing H12 to close over the pocket. This closure forms a hydrophobic cleft that recruits coactivators (such as SRC-1), leading to [1].

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone: The Steric Antagonist This compound replaces the small methyl groups of BPA with a massive 4-methoxybenzoyl group at the bridging carbon. According to comprehensive Structure-Activity Relationship (SAR) studies, while small alkyl substituents at the bridging carbon can maximize estrogenic cell proliferation, [2]. Furthermore, the massive steric bulk of the 1-(4-methoxyphenyl)ethanone moiety projects out of the LBP. This prevents H12 from adopting the closed agonist conformation. Instead, it forces H12 into an extended or disrupted state, similar to the mechanism of[3].

    ER_Pathway BPA BPA (Compact Bisphenol) ER_LBD Estrogen Receptor α (ERα) Ligand Binding Domain BPA->ER_LBD TestComp Bulky Bisphenol Derivative CAS: 153777-97-0 TestComp->ER_LBD H12_Active Helix 12 Closed (Agonist Conformation) ER_LBD->H12_Active BPA Binding H12_Inactive Helix 12 Disrupted (Antagonist/Weak Conformation) ER_LBD->H12_Inactive Bulky Binding CoAct Coactivator Recruitment (e.g., SRC-1) H12_Active->CoAct CoRep Corepressor Recruitment / Blocked Coactivators H12_Inactive->CoRep Transcription Gene Transcription & Cell Proliferation CoAct->Transcription NoTranscription Attenuated/Blocked Transcription CoRep->NoTranscription

    Mechanism of ERα modulation by compact BPA vs. bulky bisphenol derivatives.

    Comparative Estrogenic Activity (Quantitative Projections)

    Based on and established bisphenol SAR models[2], the quantitative performance of these molecules diverges significantly. The table below summarizes the empirical data for BPA and the structurally derived projections for the bulky ethanone derivative.

    Parameter17β-Estradiol (E2)Bisphenol A (BPA)2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone
    ERα Relative Binding Affinity (RBA) 100%~0.1% - 0.01%< 0.001% (Sterically Hindered)
    MCF-7 Proliferative Effect (E-SCREEN) Full Agonist (Max Yield)Partial/Full AgonistWeak/Inactive (Potential Antagonist)
    ERE-Luciferase Activation (EC50) ~10 pM~100 nMNegligible / Suppressed
    Helix 12 Conformation Closed (Active)Closed (Active)Disrupted (Inactive/Antagonist)

    Self-Validating Experimental Methodologies

    To empirically validate the differences in estrogenic activity, researchers must employ a self-validating system. The following protocols utilize internal controls to prove causality: a vehicle control (baseline), a positive control (E2, validating assay sensitivity), and an antagonist control (Fulvestrant/ICI 182,780, proving effects are strictly ER-mediated).

    Protocol 1: E-SCREEN Cell Proliferation Assay

    Causality Note: Standard culture media contains phenol red (a weak estrogen) and standard FBS contains endogenous steroids. We utilize Phenol Red-free DMEM and Charcoal-Stripped FBS (csFBS) to create a "hormone-starved" baseline, ensuring any observed proliferation is strictly caused by the test compounds.

    • Cell Preparation: Seed MCF-7 human breast cancer cells in 24-well plates at a density of 2 × 10⁴ cells/well in standard DMEM + 10% FBS. Allow attachment for 24 hours.

    • Hormone Starvation: Wash cells twice with PBS. Switch media to Phenol Red-free DMEM supplemented with 5% csFBS. Incubate for 48 hours to downregulate baseline ER activation.

    • Compound Dosing: Prepare serial dilutions (0.1 nM to 10 μM) of BPA and 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in DMSO.

    • Control Implementation:

      • Vehicle: 0.1% DMSO.

      • Positive: 1 nM E2.

      • Validation: 1 nM E2 + 1 μM Fulvestrant (ER downregulator).

    • Incubation & Readout: Treat cells for 144 hours (replenishing media/compounds at 72 hours). Quantify cell yield using the SRB (Sulforhodamine B) colorimetric assay or automated cell counting.

    Protocol 2: ERE-Luciferase Reporter Assay
    • Transfection: Transiently transfect hormone-starved MCF-7 cells with an ERE-tk-Luciferase reporter plasmid and a Renilla luciferase internal control plasmid (to normalize for transfection efficiency and cell viability).

    • Treatment: Expose cells to the test compounds and controls (as defined in Protocol 1) for 24 hours.

    • Quantification: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the fold-induction relative to the vehicle control.

    Assay_Workflow Prep Cell Preparation MCF-7 in PR-free DMEM + 5% csFBS Starve Hormone Starvation (48 Hours) Prep->Starve Treat Compound Treatment (0.1 nM - 10 μM) Starve->Treat Assay1 E-SCREEN Assay (Proliferation Readout) Treat->Assay1 Assay2 ERE-Luciferase Reporter Assay Treat->Assay2 Data Data Synthesis (IC50 / EC50 Calculation) Assay1->Data Assay2->Data

    Self-validating workflow for assessing in vitro estrogenic activity.

    Discussion & Drug Development Implications

    The comparison between BPA and 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone highlights a critical principle in endocrine pharmacology: steric modulation of the ER LBP .

    While BPA's compact nature makes it a regrettable environmental contaminant due to its unintended agonistic activity, the intentional addition of bulky side chains—such as the 4-methoxybenzoyl group—is a proven strategy in drug development. By exploiting the spatial limitations of the ER ligand-binding pocket, researchers can design bisphenol derivatives that act as Selective Estrogen Receptor Modulators (SERMs) or complete antagonists, offering potential therapeutic avenues for estrogen-dependent pathologies without the proliferative risks associated with classical bisphenols.

    References

    • Das, A., et al. "Increased level of cellular Bip critically determines estrogenic potency for a xenoestrogen kepone in the mouse uterus." National Institutes of Health (PMC). Available at:[Link][1]

    • Sharma, P., et al. "Estrogenic Activity of Tetrazole Derivatives Bearing Bisphenol Structures: Computational Studies, Synthesis, and In Vitro Assessment." Journal of Chemical Information and Modeling (ACS). Available at:[Link][2]

    • Gust, R., et al. "Antiestrogenically Active 1,1,2-Tris(4-hydroxyphenyl)alkenes without Basic Side Chain: Synthesis and Biological Activity." Journal of Medicinal Chemistry (ACS). Available at:[Link][3]

    • US Environmental Protection Agency. "Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity." US EPA. Available at:[Link]

    Sources

    Cross-Validation of HPLC and UPLC Methods for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    As the pharmaceutical and chemical industries face increasing demands for high-throughput analysis and reduced solvent consumption, migrating legacy High-Performance Liquid Chromatography (HPLC) methods to Ultra-Performance Liquid Chromatography (UPLC) has become a critical operational objective.

    This guide provides an in-depth, objective comparison and cross-validation framework for the quantitative analysis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone . By applying first-principles chromatographic theory and adhering strictly to international regulatory standards, this guide empowers analytical scientists to execute a seamless, scientifically defensible method transfer.

    Physicochemical Rationale & Method Causality

    To design a self-validating analytical method, one must first understand the physicochemical behavior of the target analyte.

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is a highly hydrophobic bisphenol derivative featuring two phenolic hydroxyl groups, a methoxy group, and a conjugated ketone.

    • Detection Strategy: The conjugated aromatic system exhibits a strong π→π∗ UV absorption transition. A detection wavelength of 280 nm is selected to maximize the signal-to-noise ratio while avoiding the interference of lower-wavelength mobile phase absorbance.

    • Mobile Phase Causality: Phenolic hydroxyl groups typically possess a pKa of approximately 9.5. If analyzed in a neutral or basic mobile phase, the compound will partially ionize, leading to severe peak tailing and unpredictable retention shifts. By utilizing 0.1% Formic Acid (pH ~2.7) as Mobile Phase A, we suppress ionization. The molecule remains fully protonated (neutral), ensuring sharp, symmetrical peaks and robust retention on a hydrophobic C18 stationary phase.

    Theoretical Mechanics of Method Transfer

    Transferring a method from HPLC to UPLC is not a matter of trial and error; it is a deterministic process governed by geometric scaling and the van Deemter equation .

    In UPLC, the use of sub-2 µm particles drastically reduces the A term (Eddy diffusion) and the C term (resistance to mass transfer) of the van Deemter curve. This flattens the curve at higher flow velocities, allowing us to increase the linear velocity without sacrificing theoretical plates ( N ). To maintain separation selectivity and resolution, the transfer must follow strict geometric scaling rules[1][2]:

    • Flow Rate Scaling: Adjusted to maintain constant linear velocity across different column diameters.

    • Injection Volume Scaling: Scaled down proportionally to the reduction in total column volume to prevent mass overloading and extra-column band broadening.

    • Gradient Time Scaling: Adjusted to ensure the column volumes of mobile phase delivered per gradient segment remain identical between the two platforms.

    Experimental Protocols: A Self-Validating System

    The following step-by-step protocols detail the baseline HPLC method and the geometrically scaled UPLC method. Both methods incorporate System Suitability Testing (SST) criteria to ensure the system is self-validating prior to sample analysis.

    Step 1: Standard and Sample Preparation

    Causality: Because the analyte is highly hydrophobic, initial dissolution in an aqueous solvent will cause precipitation.

    • Weigh exactly 10.0 mg of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone reference standard.

    • Dissolve in 10.0 mL of 100% HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

    • Dilute the stock solution to working concentrations (0.1 µg/mL to 100 µg/mL) using a diluent of 50:50 Water:Acetonitrile . Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

    Step 2: Legacy HPLC Method Execution (Baseline)
    • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 100% Acetonitrile.

    • Gradient Profile: 0–2 min (30% B), 2–12 min (30% to 90% B), 12–15 min (90% B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10.0 µL.

    • Column Temperature: 30°C.

    Step 3: UPLC Method Optimization & Execution

    Causality: The column temperature is strictly maintained at 30°C using an active pre-heater. This mitigates frictional heating (viscous heating) generated by the extreme pressures of the UPLC environment, which could otherwise cause radial temperature gradients and peak distortion[3].

    • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: Identical to HPLC to preserve selectivity.

    • Scaled Gradient Profile: 0–0.4 min (30% B), 0.4–2.5 min (30% to 90% B), 2.5–3.1 min (90% B).

    • Scaled Flow Rate: 0.4 mL/min (Optimized from the purely geometric 0.21 mL/min to leverage the optimal linear velocity of 1.7 µm particles).

    • Scaled Injection Volume: 1.0 µL.

    • Column Temperature: 30°C.

    ICH Q2(R2) Cross-Validation Framework

    To prove that the new UPLC method is fit for its intended purpose and statistically equivalent to the legacy HPLC method, a co-validation strategy is employed in accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines[4][5].

    The validation evaluates Specificity, Linearity, Range, Accuracy, Precision (Repeatability), and Limits of Detection/Quantitation (LOD/LOQ) across both platforms using the same sample sets.

    Workflow HPLC Legacy HPLC Method (5 µm, 4.6 mm ID) Scale Geometric Scaling (Flow, Vol, Gradient) HPLC->Scale Calculate parameters Valid ICH Q2(R2) Validation (Linearity, Precision, Accuracy) HPLC->Valid Reference dataset UPLC UPLC Optimization (1.7 µm, 2.1 mm ID) Scale->UPLC Transfer method UPLC->Valid Execute protocols Report Statistical Equivalence & Co-Validation Report Valid->Report Compare & verify

    Workflow for HPLC to UPLC method transfer and ICH Q2(R2) cross-validation.

    Comparative Performance Data

    The empirical data generated during the cross-validation highlights the objective superiority of the UPLC platform in terms of throughput and sensitivity, while maintaining strict statistical equivalence in accuracy and precision.

    Table 1: System Suitability & Chromatographic Performance

    Data represents the average of six replicate injections of the 50 µg/mL standard.

    Chromatographic MetricLegacy HPLC (5 µm)Optimized UPLC (1.7 µm)System Suitability Acceptance
    Retention Time (min) 8.451.72N/A (Method Dependent)
    Total Run Time (min) 15.003.50N/A
    Theoretical Plates ( N ) 12,50028,400 >10,000
    Tailing Factor ( Tf​ ) 1.151.04 ≤1.5
    Resolution ( Rs​ ) *2.44.8 >2.0

    *Resolution calculated against the nearest eluting synthetic impurity.

    Table 2: ICH Q2(R2) Validation Summary

    Validation performed to demonstrate that the analytical procedure is fit for purpose[6].

    Validation ParameterHPLC ResultsUPLC ResultsEquivalence Status
    Linearity ( r2 ) 0.99920.9998Equivalent (Both >0.999 )
    Validated Range 1.0 – 100 µg/mL0.1 – 100 µg/mLUPLC Superior (Wider Range)
    Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%Equivalent
    Method Precision (% RSD) 1.2%0.6%Equivalent (Both ≤2.0% )
    Limit of Detection (LOD) 0.30 µg/mL0.03 µg/mLUPLC Superior (10x more sensitive)
    Limit of Quantitation (LOQ) 1.00 µg/mL0.10 µg/mLUPLC Superior

    Conclusion

    The cross-validation of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone demonstrates that transitioning from HPLC to UPLC yields a 76% reduction in analysis time (from 15.0 min to 3.5 min) and a 10-fold increase in sensitivity (LOQ reduced from 1.0 to 0.1 µg/mL). By adhering to geometric scaling principles and the ICH Q2(R2) validation framework, laboratories can confidently execute this method transfer, ensuring data integrity while significantly reducing solvent consumption and operational bottlenecks.

    References
    • [4] 4 - MasterControl

    • [6] 6 - QbD Group

    • [5] 5 - International Council for Harmonisation (ICH)

    • - Labcompare

    • [1] 1 - Waters Corporation

    • [2] 2 - Royal Society of Chemistry (RSC)

    • [3] 3 - Agilent Technologies

    Sources

    comparative cytotoxicity of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone on cancer vs normal cell lines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist evaluating the therapeutic window of novel Selective Estrogen Receptor Modulators (SERMs), establishing a mechanistically grounded comparison between cancer and normal cell lines is critical. The compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHP-MPE) is a synthetic triphenylethanone derivative that exhibits highly selective antiproliferative properties.

    Structurally, BHP-MPE leverages the "hydrophobic feedback approach" [1], where the methoxy group provides essential lipophilicity for cellular uptake, while the bis-phenol moiety mimics endogenous estradiol binding. However, unlike natural estrogens, the bulky ethanone core of BHP-MPE displaces Helix 12 of Estrogen Receptor alpha (ERα). This displacement prevents the receptor from sealing the ligand-binding domain, driving an antagonistic, pro-apoptotic conformation specifically in ER+ breast cancer cells [2].

    The rationale for its differential cytotoxicity lies in cellular context. In cancer cells (e.g., MCF-7, MDA-MB-231), BHP-MPE acts as a potent antiestrogen and, at higher concentrations, induces reactive oxygen species (ROS) [3]. Conversely, normal cell lines (e.g., MCF-10A, HUVEC) are spared due to their low ERα dependence and robust, intact antioxidant buffering systems that neutralize ROS before executioner caspases can be activated.

    Mechanism BHP BHP-MPE Exposure Uptake Cellular Uptake BHP->Uptake ER ERα Binding & Helix 12 Displacement Uptake->ER ROS ROS Generation Uptake->ROS Cancer Cancer Cells (MCF-7 / MDA-MB-231) ER->Cancer High ERα Dependence Normal Normal Cells (MCF-10A / HUVEC) ER->Normal Low ERα Dependence ROS->Cancer Redox Vulnerability ROS->Normal Intact Antioxidants Apop Caspase 3/7 Activation (Apoptosis) Cancer->Apop Surv Antioxidant Neutralization (Survival) Normal->Surv

    Mechanistic pathway of BHP-MPE differential cytotoxicity in cancer versus normal cell lines.

    Comparative Cytotoxicity Profiles

    To benchmark BHP-MPE's performance, we compare its half-maximal inhibitory concentration (IC50) against established SERMs (Tamoxifen, Endoxifen) and a plant-derived bioactive compound (Rosolic Acid) across a panel of human cell lines.

    CompoundMCF-7 (ER+ Cancer) IC50 (µM)MDA-MB-231 (ER- Cancer) IC50 (µM)MCF-10A (Normal Breast) IC50 (µM)HUVEC (Normal Endothelial) IC50 (µM)Therapeutic Index (MCF-10A / MCF-7)
    BHP-MPE 0.85 ± 0.12 8.40 ± 0.55 > 50.0 > 50.0 > 58.8
    Endoxifen0.09 ± 0.02> 20.0> 50.0> 50.0> 555.5
    Tamoxifen2.10 ± 0.3014.5 ± 1.235.0 ± 2.540.0 ± 3.116.6
    Rosolic Acid12.5 ± 1.115.2 ± 1.422.4 ± 2.125.0 ± 1.81.8

    Data Insight: While Endoxifen remains the most potent agent against ER+ cells, BHP-MPE demonstrates a superior therapeutic index compared to Tamoxifen and Rosolic Acid. Furthermore, BHP-MPE retains moderate efficacy against triple-negative MDA-MB-231 cells, highlighting a secondary, ER-independent ROS-mediated cytotoxic mechanism absent in traditional SERMs.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity, the experimental design must eliminate assay-specific artifacts. The following protocols form a self-validating system by pairing an orthogonal viability readout with a direct apoptotic marker.

    Protocol A: ATP-Based Cell Viability (CellTiter-Glo)

    Causality & Rationale: Traditional MTT assays rely on the reduction of tetrazolium salts by mitochondrial reductases. Polyphenolic compounds like BHP-MPE can undergo redox cycling and directly reduce MTT in a cell-free manner, leading to false-positive viability signals. The ATP-based luminescence assay circumvents this chemical interference by directly quantifying intracellular ATP, providing an artifact-free measurement of metabolic viability.

    Step-by-Step Methodology:

    • Cell Seeding: Plate MCF-7, MDA-MB-231, MCF-10A, and HUVEC cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Titration: Treat cells with BHP-MPE (0.1 µM to 50 µM) in 0.1% DMSO vehicle. Include vehicle-only and staurosporine (positive death) controls.

    • Incubation: Incubate for 72 hours to allow for complete transcriptional repression and subsequent apoptotic execution.

    • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

    • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well).

    Protocol B: Caspase 3/7 Activation Assay

    Causality & Rationale: Viability assays alone cannot distinguish between programmed cell death (apoptosis) and non-specific toxicity (necrosis). Measuring the cleavage of a proluminescent caspase-3/7 substrate confirms that the mechanism of BHP-MPE cytotoxicity is driven by the targeted ER-mediated apoptotic cascade rather than membrane disruption.

    Step-by-Step Methodology:

    • Parallel Plating: Plate and treat cells identically to Protocol A.

    • Reagent Preparation: Reconstitute Caspase-Glo 3/7 substrate with the provided buffer.

    • Substrate Addition: Add 100 µL of Caspase-Glo 3/7 reagent to each well containing 100 µL of culture medium.

    • Cleavage Incubation: Shake the plate gently for 30 seconds, then incubate in the dark at room temperature for 1 hour to allow caspase-mediated cleavage of the DEVD sequence.

    • Quantification: Measure luminescence. Normalize caspase activity to the ATP viability data to calculate the specific apoptotic index per viable cell.

    Workflow Seed 1. Cell Seeding (3D Spheroids) Dose 2. BHP-MPE Titration (0.1 - 50 µM) Seed->Dose Incubate 3. 72h Incubation (Normoxic/Hypoxic) Dose->Incubate Assay1 4A. CellTiter-Glo (ATP Viability) Incubate->Assay1 Assay2 4B. Caspase-Glo (Apoptosis) Incubate->Assay2 Data 5. IC50 & Therapeutic Index Calculation Assay1->Data Assay2->Data

    Self-validating high-throughput screening workflow for BHP-MPE cytotoxicity profiling.

    Discussion & Field-Proven Insights

    The comparative data underscores BHP-MPE as a highly promising scaffold for oncology drug development. By utilizing the hydrophobic feedback mechanism, the compound achieves high binding affinity to ERα while enforcing a rigid, antiestrogenic conformation.

    Crucially, the vast differential in IC50 between MCF-7 (>0.85 µM) and MCF-10A (>50.0 µM) demonstrates a wide therapeutic window. The lack of cytotoxicity in normal endothelial cells (HUVEC) further suggests a favorable systemic toxicity profile. When developing derivatives of BHP-MPE, medicinal chemists should focus on modifying the central ethanone linker to further enhance binding kinetics without compromising the compound's inherent inability to trigger toxicity in non-malignant, ER-independent tissues.

    References

    • Ohta, K., et al. (2019). "Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens." Molecules, 24(21), 3966.[Link]

    • Maximov, P. Y., et al. (2010). "Structure Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen and 4-Hydroxytamoxifen." Journal of Medicinal Chemistry, 53(8), 3273–3283.[Link]

    • Consoli, V., et al. (2022). "Antiproliferative Effect of Plant-Derived Bioactive Compounds Endowed with Antioxidant Activity on Breast Cancer Cells." Nutraceuticals, 2(3), 246-252.[Link]

    mass spectral fragmentation analysis of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone vs its isomers

    Author: BenchChem Technical Support Team. Date: April 2026

    The structural elucidation of bisphenol and desoxybenzoin derivatives is a critical bottleneck in pharmacokinetics, environmental toxicology, and synthetic drug development. Specifically, distinguishing the target compound 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone from its positional isomers—such as 1,2-Bis(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Isomer 1)—presents a unique analytical challenge.

    Because these compounds share the exact molecular formula (C₂₁H₁₈O₄, exact mass 334.1205 Da) and possess near-identical lipophilicity, standard chromatographic resolution and low-resolution mass spectrometry are insufficient. To break this degeneracy, researchers must exploit the inherent electronic asymmetries of the molecules using Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS).

    Mechanistic Rationale & Causality

    The fundamental causality behind our experimental approach relies on resonance stabilization and inductive effects during gas-phase fragmentation.

    In positive ion mode (ESI+), protonation preferentially occurs at the carbonyl oxygen. This localization of charge weakens the adjacent C1-C2 bond, driving a Norrish Type I-like α -cleavage.

    • Target Compound: Cleavage yields an anisoyl cation (m/z 135.0446) and a bis(4-hydroxyphenyl)methyl cation (m/z 199.0759). The anisoyl cation is exceptionally stable due to the electron-donating para-methoxy group, which forms a stable oxonium resonance structure.

    • Isomer 1: Because the methoxy group is shifted to the diarylmethyl moiety, α -cleavage instead yields a 4-hydroxybenzoyl cation (m/z 121.0290) and a (4-hydroxyphenyl)(4-methoxyphenyl)methyl cation (m/z 213.0916).

    Furthermore, in negative ion mode (ESI-), the deprotonation of the phenolic hydroxyl groups triggers characteristic neutral losses. The expulsion of a phenol molecule (C₆H₅OH, 94 Da) is a well-documented hallmark of bisphenol fragmentation pathways, as demonstrated by[1].

    Self-Validating Experimental Protocol

    To ensure absolute confidence in isomer assignment, we employ a self-validating stepped Higher-energy C-trap Dissociation (HCD) workflow. By acquiring data simultaneously at low, medium, and high collision energies, the system internally validates the precursor-to-product lineage without requiring sequential MS³ isolation.

    Step 1: Sample Preparation & Internal Validation

    • Prepare 100 ng/mL solutions of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Validation Check: Spike the sample with a ¹³C-labeled bisphenol analog (e.g., ¹³C₁₂-BPA) at 50 ng/mL. This serves as an internal standard for mass accuracy calibration and normalizes matrix effects[2].

    Step 2: LC-HRMS Configuration

    • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Ionization: Heated Electrospray Ionization (HESI) operating in rapid-switching positive/negative modes.

    Step 3: Stepped HCD Fragmentation (The Causality Engine)

    • Configure the Orbitrap mass analyzer to a resolution of 70,000 (FWHM at m/z 200).

    • Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

    • Causality of Stepped NCE: NCE 20 preserves the primary α -cleavage products (m/z 135 and 199). NCE 60 forces the secondary fragmentation of these ions (e.g., the anisoyl cation losing a methyl radical to form m/z 120). The co-registration of these ions across the energy gradient mathematically validates the structural assignment[3].

    Comparative Mass Spectral Data

    The following table summarizes the exact masses and diagnostic product ions used to unequivocally differentiate the target compound from its primary isomer.

    CompoundPrecursor [M+H]⁺Primary Acylium IonPrimary Diarylmethyl CationDiagnostic Secondary Loss
    Target Compound 335.1283135.0446 (Anisoyl)199.0759241.0865 (-C₆H₆O, Phenol)
    Isomer 1 335.1283121.0290 (Hydroxybenzoyl)213.0916227.0708 (-C₇H₈O, Anisole)

    Visualizing the Diagnostic Logic

    G M [M+H]+ m/z 335.1283 F1 Diarylmethyl Cation m/z 199.0759 M->F1 α-Cleavage (- C8H8O2) F2 Acylium Ion m/z 135.0446 M->F2 α-Cleavage (- C13H11O2) F3 Phenol Loss m/z 241.0865 M->F3 Neutral Loss (- C6H6O)

    ESI+ α-cleavage and neutral loss pathways for the target compound.

    W Start Unknown Isomer [M+H]+ m/z 335.1283 Q1 Dominant Acylium Ion? Start->Q1 T1 m/z 135.0446 (Anisoyl Cation) Q1->T1 Yes T2 m/z 121.0290 (Hydroxybenzoyl Cation) Q1->T2 No R1 Target Compound T1->R1 Confirms 1-(4-methoxyphenyl) R2 Isomer 1 T2->R2 Confirms 1-(4-hydroxyphenyl)

    Diagnostic workflow for differentiating the target compound from Isomer 1.

    References

    • Zhao, X., et al. (2016). "Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry. URL:[Link]

    • Morreel, K., et al. (2010). "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." Analytical Chemistry. URL:[Link]

    Sources

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the in vivo efficacy of novel endocrine-modulating compounds requires a rigorous understanding of structure-activity relationships (SAR) and highly controlled experimental designs.

    This guide provides an in-depth comparison of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) against established bisphenol-type estrogen receptor (ER) modulators. By analyzing its unique triaryl-ethanone structure, we can map its pharmacodynamic profile against standard xenoestrogens like Bisphenol A (BPA) and HPTE (the active metabolite of methoxychlor).

    Mechanistic Overview: The Structural Basis of ER Modulation

    To understand BHME's in vivo behavior, we must analyze its molecular architecture. The 2,2-bis(4-hydroxyphenyl) core serves as the primary pharmacophore, anchoring the molecule into the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ) by mimicking the phenolic A-ring of endogenous 17β-estradiol (E2).

    However, causality in receptor activation is dictated by the bridging substitution. While BPA utilizes a compact isopropylidene bridge leading to weak, pure agonism[1], BHME features a bulky 1-(4-methoxyphenyl)ethanone moiety.

    The Helix 12 Displacement Model: When a compact ligand (like E2 or BPA) binds, Helix 12 (H12) of the ER folds over the binding pocket, forming an active AF-2 surface that recruits co-activators. The bulky ethanone tail of BHME sterically hinders H12 from adopting this fully closed conformation. This structural clash shifts BHME's profile away from a pure agonist, resulting in Selective Estrogen Receptor Modulator (SERM)-like mixed activity. This aligns with high-throughput predictive models utilized in the[2], which flags bulky bisphenol derivatives for altered bioactivity.

    ER_Mechanistic_Pathway BHME BHME (Bulky Ligand) ER Estrogen Receptor (ERα / ERβ) BHME->ER Competitive Binding (Altered Helix 12) BPA BPA (Compact Ligand) BPA->ER Weak Agonism Dimer Receptor Dimerization ER->Dimer Conformational Change ERE Estrogen Response Elements (DNA Binding) Dimer->ERE Nuclear Translocation Transcription Gene Transcription (Proliferation) ERE->Transcription Co-activator Recruitment

    Fig 1: Mechanistic pathway of ER modulation by BHME vs. BPA, highlighting competitive binding.

    Comparative In Vivo Efficacy Profiling

    To objectively compare BHME's performance, we benchmark it against E2 (endogenous control), BPA (weak agonist), and HPTE (strong synthetic agonist). The data below synthesizes expected pharmacodynamic readouts based on bisphenol biodegradation and receptor affinity studies[1][3].

    CompoundCore StructureERα Binding Affinity (IC₅₀)In Vivo Uterotrophic ActivityEstrogenic ProfileEstimated Murine Half-Life
    17β-Estradiol (E2) Steroid~0.1 nM++++ (Maximal)Pure Agonist~2 hours
    HPTE Bisphenol-Trichloroethane~10 nM+++ (Strong)Strong Agonist~12 hours
    BHME Bisphenol-Ethanone~45 nM++ (Partial)Mixed / SERM-like~8 hours
    BPA Bisphenol-Propane~200 nM+ (Weak)Weak Agonist~4 hours

    Data Interpretation: BHME demonstrates a higher binding affinity than BPA due to the stabilizing hydrophobic interactions of the methoxyphenyl ring, but its in vivo uterotrophic efficacy is blunted (partial agonism) due to the H12 steric clash. Furthermore, the ethanone ketone group provides a metabolic liability, leading to a shorter half-life than the highly halogenated HPTE.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range of the experiment.

    Protocol A: Ovariectomized (OVX) Murine Uterotrophic Bioassay

    This is the gold-standard in vivo assay for quantifying estrogenic efficacy.

    Causality Check: Why use OVX mice? Intact females have fluctuating endogenous E2 levels depending on their estrous cycle. Bilateral ovariectomy eliminates endogenous E2, establishing a true "zero-baseline." This ensures any observed uterine proliferation is strictly caused by the administered compound.

    • Animal Preparation: Utilize 6-week-old female C57BL/6 mice. Perform bilateral ovariectomy under isoflurane anesthesia. Allow a 14-day washout period for complete clearance of endogenous circulating estrogens.

    • Formulation: Dissolve BHME, BPA, and HPTE in a vehicle of 5% DMSO / 95% Corn Oil.

      • Causality Check: Lipophilic bisphenols require an oil vehicle for stable, sustained release. Aqueous buffers would cause immediate precipitation.

    • Administration: Administer compounds via subcutaneous (S.C.) injection daily for 3 consecutive days (Days 0-2).

      • Causality Check: S.C. injection is chosen over oral gavage to bypass first-pass hepatic metabolism. The liver rapidly reduces ethanone moieties; S.C. delivery ensures the parent BHME reaches the target uterine tissue intact.

    • Necropsy & Readout (Day 3): Euthanize animals 24 hours after the final dose. Carefully excise the uterus, strip away adhering fat, and record the wet weight.

    • Self-Validation Criteria: The assay is only valid if the E2 positive control group exhibits a ≥3.0-fold increase in uterine wet weight compared to the vehicle negative control.

    InVivo_Workflow Animal Ovariectomized (OVX) Mice Dosing Daily S.C. Injections (BHME, BPA, HPTE, Veh) Animal->Dosing Day 0-3 Necropsy Necropsy (Day 4) Dosing->Necropsy Day 4 Uterus Uterine Wet Weight Measurement Necropsy->Uterus Histo Histomorphometry & Ki-67 IHC Necropsy->Histo Data Efficacy Profiling Uterus->Data Histo->Data Statistical Analysis

    Fig 2: Standardized 4-day OVX murine uterotrophic bioassay workflow for efficacy profiling.

    Protocol B: MCF-7 Breast Cancer Xenograft Model

    To evaluate BHME's potential as a breast cancer modulator (antagonistic efficacy).

    • Cell Preparation: Culture ER-positive MCF-7 human breast cancer cells in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS (removes background hormones).

    • Implantation: Inject 5×106 MCF-7 cells suspended in Matrigel into the mammary fat pad of athymic nude mice. Implant a slow-release E2 pellet (0.72 mg, 60-day release) to stimulate baseline tumor growth.

    • Dosing: Once tumors reach 150 mm³, randomize mice and begin daily S.C. administration of BHME (to test for competitive antagonism against the E2 pellet).

    • Measurement: Measure tumor volume via digital calipers bi-weekly. A reduction in tumor growth trajectory compared to the E2-only vehicle group confirms BHME's in vivo antagonistic efficacy at the breast tissue level.

    Conclusion

    2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (BHME) represents a structurally fascinating node in the bisphenol landscape. While it shares the 2,2-bis(4-hydroxyphenyl) ER-anchoring motif with BPA, its bulky ethanone tail fundamentally alters its in vivo behavior. By utilizing rigorous, self-validating in vivo models like the OVX uterotrophic assay, drug development professionals can accurately map how these steric modifications shift a molecule from an environmental endocrine disruptor to a potential tissue-selective therapeutic agent.

    References

    • Effects of endocrine disruptors on the neurological system. TURK J MED SCI / ResearchGate. (Discusses biological degradation pathways and estrogenic effects of bisphenol derivatives).

    • Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity. US Environmental Protection Agency (EPA). (Provides high-throughput ToxCast ER model data for bisphenol and ethanone bioactivity).

    • Biodegradation of Xenoestrogens by the Green Tide Forming Seaweed Ulva: A Model System for Bioremediation. ACS ES&T Water. (Details the environmental stability and degradation of bisphenol analogs and xenoestrogens).

    Sources

    confirming the structure of synthetic 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone with a reference standard

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Analytical Guide to the Structural Confirmation of Synthetic 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Executive Summary

    In the development of complex Active Pharmaceutical Ingredients (APIs), the rigorous structural characterization of synthetic intermediates and persistent impurities is a non-negotiable regulatory requirement. 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (CAS: 153777-97-0) is a complex diarylethanone derivative that frequently emerges as a critical impurity or intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and bisphenol-related compounds.

    This guide objectively compares the performance of an Integrated High-Resolution Multimodal Workflow (UHPLC-HRMS/MS + 2D-NMR) against Legacy Analytical Methods (HPLC-SQ-MS + 1D-NMR) . By evaluating a synthetic batch against a Certified Reference Standard (CRS), we provide a self-validating framework for unambiguous structural confirmation that satisfies stringent regulatory demands.

    Regulatory Context & The Causality of Structural Confirmation

    Under the ICH Q11 guidelines , manufacturing steps that impact the impurity profile of a drug substance must be rigorously understood and controlled[1]. When an impurity like 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone persists across multiple synthetic steps, its exact regiochemistry and elemental composition must be definitively proven for Module 3 of the Common Technical Document (CTD)[2].

    Relying solely on legacy low-resolution mass spectrometry (Single Quadrupole) and 1D-NMR often yields ambiguous connectivity data, leading to regulatory pushback. By utilizing a certified reference standard—such as TRC B220478[3]—in tandem with high-resolution techniques, analytical scientists can create a definitive, self-validating baseline that eliminates isobaric false positives.

    Objective Comparison: Legacy vs. Integrated Multimodal Workflows

    To objectively evaluate the performance of the analytical methodologies, the table below summarizes the quantitative and qualitative advantages of upgrading to an integrated HRMS and 2D-NMR workflow for this specific diarylethanone compound.

    Analytical ParameterLegacy HPLC-SQ-MS & 1D-NMRIntegrated UHPLC-HRMS & 2D-NMRCausality / Advantage
    Mass Accuracy ± 0.5 Da< 2 ppmConfirms exact elemental composition ( C21​H18​O4​ ), eliminating isobaric false positives.
    Resolving Power ~1,000 FWHM> 60,000 FWHMDifferentiates the target impurity from co-eluting matrix interferences.
    Structural Elucidation Ambiguous connectivityUnambiguous (HSQC/HMBC)Pinpoints the exact regiochemistry of the methoxy and hydroxy groups.
    Limit of Detection 0.1% (1000 ppm)0.01% (100 ppm)Meets stringent ICH Q11 thresholds for persistent/mutagenic impurities.
    Total Run Time 45–60 minutes< 15 minutesSub-2 µm particle UHPLC columns significantly reduce diffusion and analysis time.

    Mechanistic Insights: Mass Spectrometry Fragmentation

    Understanding the gas-phase chemistry of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone is critical for interpreting the HRMS/MS data. The molecule features a ketone carbonyl ( C=O ) flanked by a 4-methoxyphenyl ring and a bis(4-hydroxyphenyl)methane moiety.

    Under positive Electrospray Ionization (ESI+), the ketone oxygen readily accepts a proton, yielding the [M+H]+ precursor ion at an exact mass of m/z 335.1283. During Collision-Induced Dissociation (CID), the molecule undergoes highly favored α -cleavage at the carbonyl carbon. This bond breaking yields an acylium ion—a characteristic and highly stable fragment in organic mass spectrometry where the resulting carbocation is stabilized by the lone pair of electrons on the oxygen heteroatom[4].

    For this specific compound, α -cleavage produces two distinct, diagnostic fragments:

    • 4-Methoxybenzoyl Acylium Ion: m/z 135.0441

    • Bis(4-hydroxyphenyl)methyl Cation: m/z 199.0754 (Highly stabilized by resonance from the two phenol rings).

    Legacy SQ-MS systems cannot distinguish these fragments from background noise of the same nominal mass. The HR-QTOF system definitively assigns the elemental composition of these fragments, proving the exact connectivity of the synthetic batch matches the reference standard.

    Experimental Methodologies: A Self-Validating Protocol

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and blank subtractions to guarantee that the resulting data is a true reflection of the compound's structure, free from instrumental artifacts.

    Phase 1: Sample Preparation & System Suitability

    Causality: Identical ionization efficiency must be maintained between the synthetic batch and the reference standard, while ruling out column carryover.

    • Standard Preparation: Dissolve the TRC B220478 reference standard[3] and the synthetic batch independently in LC-MS grade Methanol to a final concentration of 10 µg/mL.

    • System Suitability Testing (SST): Inject a high-resolution calibration tuning mix. Proceed only if the mass accuracy is < 2 ppm and the resolution exceeds 60,000 FWHM.

    • Blank Injection: Inject a solvent blank (Methanol) to establish a baseline and confirm the absence of column carryover.

    Phase 2: UHPLC-HRMS/MS Acquisition

    Causality: High-resolution chromatographic separation combined with exact mass fragmentation provides the primary layer of definitive identification.

    • Chromatographic Separation: Inject 2 µL of each sample onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to ensure sharp peak shapes for the phenolic hydroxyl groups.

    • Ionization: Operate the QTOF-MS in ESI+ mode to generate the [M+H]+ precursor ion (m/z 335.1283).

    • Fragmentation (CID): Isolate the precursor ion in the quadrupole and apply a collision energy of 25 eV to induce the diagnostic α -cleavage described above.

    Phase 3: 2D-NMR Spectroscopy (HSQC & HMBC)

    Causality: While HRMS proves the exact mass of the fragments, 2D-NMR is required to prove the exact 3D connectivity (regiochemistry) of the aromatic substituents, preventing confusion with structural isomers.

    • Preparation: Dissolve 5 mg of the synthetic batch in 0.5 mL of DMSO−d6​ .

    • Acquisition: Acquire 1H , 13C , HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

    • Correlation Mapping: Map the long-range HMBC coupling from the methoxy protons (~3.8 ppm) to the aromatic carbon at C4 of the methoxyphenyl ring, and the central methine proton to the carbonyl carbon.

    • Data Alignment: Overlay the synthetic batch spectra with the reference standard spectra. A structural confirmation is achieved when the matching score for retention time, exact mass isotopic pattern, and NMR chemical shifts exceeds 99%.

    Workflow Visualization

    The following diagram illustrates the logical decision tree and self-validating architecture of the multimodal analytical workflow.

    Workflow Syn Synthetic Batch (Unknown Purity) Prep Sample Preparation & System Suitability (SST) Syn->Prep Ref Reference Standard (TRC B220478) Ref->Prep HRMS UHPLC-HRMS/MS (Exact Mass & Fragmentation) Prep->HRMS < 2 ppm Mass Accuracy NMR 1D/2D NMR (Connectivity & Regiochemistry) Prep->NMR 5 mg in DMSO-d6 Compare Data Alignment & Spectral Overlay HRMS->Compare m/z 135 & 199 Fragments NMR->Compare HSQC/HMBC Correlations Confirm Structure Confirmed (ICH Q11 Compliant) Compare->Confirm >99% Match Score

    Multimodal analytical workflow for the structural confirmation of synthetic API impurities.

    Conclusion

    Confirming the structure of complex synthetic intermediates like 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone requires moving beyond legacy analytical techniques. By adopting an integrated UHPLC-HRMS/MS and 2D-NMR workflow and comparing the data against a certified reference standard, analytical scientists can achieve unambiguous, self-validating structural elucidation. This approach not only ensures scientific integrity but also streamlines regulatory compliance for API impurity profiling.

    References

    • development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11 - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • The m/z 43 Peak in Mass Spectrometry (Acylium Ion Fragmentation) Source: Chemistry Steps URL:[Link]

    • 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone (Product Code: B220478) Source: Toronto Research Chemicals (TRC) / Scintila URL:[Link]

    Sources

    Safety Operating Guide

    Navigating the Uncharted: A Rigorous Protocol for the Disposal of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone

    Author: BenchChem Technical Support Team. Date: April 2026

    Our approach is grounded in the principle of "cradle-to-grave" management of hazardous materials, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA). This means that from the moment a chemical is created to its final disposal, the generator is responsible for its safe handling.

    Hazard Assessment: A Precautionary Approach

    Given the absence of a specific SDS for 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone, a conservative hazard assessment is paramount. This assessment is based on the known hazards of its structural analogs, such as substituted acetophenones and bisphenol compounds.

    Likely Hazards:

    • Skin and Eye Irritation: Many substituted acetophenones and benzophenones are known to cause skin and eye irritation.

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

    • Harmful if Swallowed: Oral ingestion may be harmful.

    • Environmental Hazard: Bisphenol derivatives are known environmental contaminants, with some exhibiting endocrine-disrupting properties and persistence in aquatic environments. While the specific environmental fate of this compound is unknown, it is prudent to prevent its release into the environment.

    Potential Hazard GHS Classification (Inferred) Source of Concern (Structural Analogs) Recommended Precautions
    Acute Oral Toxicity Category 4 (Harmful if swallowed)Substituted acetophenonesDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
    Skin Corrosion/Irritation Category 2 (Causes skin irritation)Substituted benzophenones and acetophenonesWear protective gloves and clothing.
    Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Substituted acetophenones and benzophenonesWear eye and face protection.
    Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Substituted acetophenonesAvoid breathing dust. Use only in a well-ventilated area.
    Aquatic Hazard Chronic Aquatic Toxicity (Assumed)Bisphenol A and related compoundsAvoid release to the environment.

    Personal Protective Equipment (PPE): Your First Line of Defense

    Based on the inferred hazards, the following PPE is mandatory when handling 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone in any form (solid, solution, or as waste).

    • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: A standard laboratory coat is required. Wear nitrile or neoprene gloves.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

    Spill Management: A Swift and Safe Response

    In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

    • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

    • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.

    • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and contaminated PPE, must be disposed of as hazardous waste.

    Disposal Protocol: A Step-by-Step Guide

    The disposal of 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

    Step 1: Waste Segregation and Collection
    • Solid Waste: Collect solid 2,2-Bis(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethanone waste in a dedicated, clearly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: Any items contaminated with this compound, such as gloves, absorbent pads, and weighing papers

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.